molecular formula C23H30Cl2N4O8 B12770561 Biphenomycin A CAS No. 95485-50-0

Biphenomycin A

Cat. No.: B12770561
CAS No.: 95485-50-0
M. Wt: 561.4 g/mol
InChI Key: SIPRORADASWWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

from Streptomyces griseorubiginosus No. 43708;  structure given in first source

Properties

CAS No.

95485-50-0

Molecular Formula

C23H30Cl2N4O8

Molecular Weight

561.4 g/mol

IUPAC Name

14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride

InChI

InChI=1S/C23H28N4O8.2ClH/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16;;/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35);2*1H

InChI Key

SIPRORADASWWPP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling Biphenomycin A: A Technical Guide to its Discovery and Isolation from Streptomyces griseorubiginosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of Biphenomycin A, a potent peptide antibiotic isolated from Streptomyces griseorubiginosus. This document details the experimental protocols and quantitative data essential for the replication and further investigation of this promising antimicrobial agent.

Discovery and Background

This compound, along with its congener Biphenomycin B, was first isolated from the cultured broth of Streptomyces griseorubiginosus strain No. 43708.[1][2] These novel cyclic peptide antibiotics exhibit significant in vitro and in vivo activity, particularly against Gram-positive bacteria, and demonstrate low acute toxicity in mice.[1][2] The unique structure of these compounds, featuring a biphenyl moiety within a 15-membered ring, has garnered interest in the scientific community.[3]

Subsequent research revealed that the production of this compound by S. griseorubiginosus is significantly enhanced in a mixed culture system with Pseudomonas maltophilia strain 1928.[4][5] In this symbiotic relationship, S. griseorubiginosus produces a precursor molecule, Biphenomycin C, which is then converted to the active this compound by an enzymatic action of P. maltophilia.[4][6] The biosynthetic pathway of biphenomycins has been a subject of recent investigation, revealing a ribosomal origin and a series of enzymatic modifications.[7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₃H₂₈N₄O₈[1][2]
Molecular Weight488.49 g/mol
AppearanceColorless Powder
SolubilitySoluble in water and methanol
UV λmax (H₂O)280 nm
Optical Rotation[α]D²⁵ +50° (c 1, H₂O)

Experimental Protocols

Fermentation of Streptomyces griseorubiginosus No. 43708

3.1.1. Seed Culture Preparation

  • Medium: Prepare a seed culture medium consisting of (g/L): Glucose 10, Soluble Starch 20, Yeast Extract 5, Peptone 5, and CaCO₃ 1. Adjust the pH to 7.2 before sterilization.

  • Inoculation: Inoculate the sterilized seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces griseorubiginosus No. 43708 from a slant culture.

  • Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.2. Main Fermentation

  • Medium: Prepare the main fermentation medium containing (g/L): Soluble Starch 50, Glucose 10, Soybean Meal 20, Yeast Extract 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, and CaCO₃ 2. Adjust the pH to 7.0 before sterilization.

  • Inoculation: Inoculate the main fermentation medium with 5% (v/v) of the seed culture.

  • Incubation: Ferment at 28°C for 96-120 hours in a stirred-tank fermenter. Maintain aeration at 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

3.1.3. Mixed Culture for Enhanced Production

For enhanced production of this compound, a mixed culture approach is employed.

  • Co-culture Inoculation: After 48 hours of fermentation of S. griseorubiginosus, inoculate the culture with a 2% (v/v) seed culture of Pseudomonas maltophilia 1928, grown in a standard nutrient broth.

  • Continued Fermentation: Continue the fermentation for an additional 48-72 hours under the same conditions as the main fermentation.

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

3.2.1. Broth Filtration and Initial Extraction

  • Harvesting: At the end of the fermentation, harvest the culture broth.

  • Filtration: Separate the mycelium from the supernatant by filtration using a filter press or centrifugation. The supernatant contains the crude this compound.

  • Adsorption: Adjust the pH of the supernatant to 7.0 and apply it to a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

  • Washing: Wash the column with deionized water to remove salts and hydrophilic impurities.

  • Elution: Elute the adsorbed this compound from the resin using a stepwise gradient of aqueous acetone or methanol.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is used to achieve high purity this compound.

  • Ion-Exchange Chromatography: Concentrate the eluate from the adsorbent resin and apply it to a cation exchange chromatography column (e.g., CM-Sephadex). Elute with a linear gradient of NaCl or ammonium formate.

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step is performed using reverse-phase HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Data Presentation

Purification Summary

The following table summarizes a typical purification process for this compound, illustrating the progressive increase in purity at each step.

Purification StepTotal Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purity Fold
Culture Supernatant1,000,00010,0001001001
Adsorbent Resin Eluate850,0001,000850858.5
Cation Exchange680,0001006,8006868
Gel Filtration550,0002522,00055220
Reverse-Phase HPLC400,000580,00040800
Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.[3] Key data are summarized below.

TechniqueKey Observations
¹H NMR (D₂O, 400 MHz) Signals corresponding to aromatic protons of the biphenyl moiety, α-protons of amino acid residues, and side-chain protons.
¹³C NMR (D₂O, 100 MHz) Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure.
Mass Spectrometry (ESI-MS) [M+H]⁺ ion observed at m/z 489.19, confirming the molecular weight.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

BiphenomycinA_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification S_griseorubiginosus Streptomyces griseorubiginosus No. 43708 Seed_Culture Seed Culture (48h, 28°C) S_griseorubiginosus->Seed_Culture Main_Fermentation Main Fermentation (96-120h, 28°C) Seed_Culture->Main_Fermentation Mixed_Culture Mixed Culture (Optional, for enhanced yield) Main_Fermentation->Mixed_Culture Filtration Filtration Main_Fermentation->Filtration P_maltophilia Pseudomonas maltophilia 1928 P_maltophilia->Mixed_Culture Mixed_Culture->Filtration Adsorption Adsorbent Resin (e.g., HP-20) Filtration->Adsorption Elution Elution (Aqueous Acetone/Methanol) Adsorption->Elution Ion_Exchange Cation Exchange Chromatography Elution->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration HPLC Reverse-Phase HPLC Gel_Filtration->HPLC Pure_Biphenomycin_A Pure this compound HPLC->Pure_Biphenomycin_A

Caption: Workflow for this compound production and purification.

Biosynthetic Conversion in Mixed Culture

The diagram below illustrates the conversion of Biphenomycin C to this compound by Pseudomonas maltophilia.

Biphenomycin_Conversion S_griseorubiginosus Streptomyces griseorubiginosus Biphenomycin_C Biphenomycin C (Precursor) S_griseorubiginosus->Biphenomycin_C Produces P_maltophilia Pseudomonas maltophilia (Enzymatic Conversion) Biphenomycin_C->P_maltophilia Substrate for Biphenomycin_A This compound (Active Antibiotic) P_maltophilia->Biphenomycin_A Converts to

Caption: Biosynthetic conversion of Biphenomycin C to this compound.

References

Elucidating the Molecular Architecture of Biphenomycin A: A Technical Guide to NMR-Based Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of Biphenomycin A, a potent peptide antibiotic. This compound is a unique cyclic peptide characterized by a 15-membered ring containing a biphenyl moiety, a feature crucial to its antibacterial activity.[1] This guide provides a comprehensive overview of the experimental protocols, data analysis, and logical framework used to decipher its complex structure, making it a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery.

Overview of the Structural Challenge

This compound, produced by Streptomyces griseorubiginosus, presents a significant structural elucidation challenge due to its macrocyclic nature and the presence of a biaryl linkage between two modified amino acid residues.[2] The determination of its complete chemical structure, including the connectivity of the peptide backbone and the precise arrangement of the biphenyl system, relies heavily on a suite of advanced 1D and 2D NMR experiments.

Core NMR Data of this compound

The foundational data for the structure elucidation of this compound is derived from ¹H and ¹³C NMR spectroscopy. While the original 1985 publication by Uchida et al. laid the groundwork,[1] this guide also incorporates insights from recent studies on structurally similar biphenomycin-like peptides, which utilize modern high-resolution NMR techniques.[3]

Table 1: ¹H NMR Data for Key Residues of a Biphenomycin-like Macrocycle

(Note: The following data is representative of a biphenomycin-like structure as detailed in recent literature and serves to illustrate the principles of the structural analysis.[3] Exact chemical shifts for this compound may vary slightly.)

Residue/ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Ortho-hydroxylated Phe8
~4.5m
Hβa, Hβb~3.0, ~3.2m
Hδ26.89d~8.0
Hε2~7.0d~8.0
7.12t~8.0
Ortho-hydroxylated Phe10
~4.6m
Hβa, Hβb~3.1, ~3.3m
Hδ1~6.9d~8.0
Hε1~7.1d~8.0
~7.2t~8.0

Table 2: ¹³C NMR Data for Key Residues of a Biphenomycin-like Macrocycle

(Note: Representative data for a biphenomycin-like structure.[3])

Residue/CarbonChemical Shift (ppm)
Ortho-hydroxylated Phe8
~55
~38
~130
Cδ1~155
Cε2131.3
Ortho-hydroxylated Phe10
~56
~37
~129
Cδ1~155
Cε2131.0

Experimental Protocols for NMR Analysis

The structural elucidation of this compound necessitates a combination of 1D and 2D NMR experiments. The following protocols are standard for the analysis of complex natural products.

3.1. Sample Preparation

A purified sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or a mixture of H₂O/D₂O to allow for the observation of exchangeable amide protons. The concentration is optimized for the specific NMR instrument and probe being used, generally in the range of 1-10 mM.

3.2. 1D NMR Spectroscopy

  • ¹H NMR: A standard proton NMR spectrum is acquired to provide an overview of the proton environment in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. This experiment is fundamental for identifying the number and types of protons present.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

3.3. 2D NMR Spectroscopy

A suite of 2D NMR experiments is crucial for establishing the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems of the individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous assignment of the carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It reveals long-range correlations between protons and carbons (typically 2-3 bonds), which are essential for connecting the individual amino acid spin systems and for establishing the linkages of the macrocyclic ring and the biphenyl moiety.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the three-dimensional structure and stereochemistry of the molecule, including the relative orientation of the amino acid side chains and the conformation of the macrocyclic ring.

Assembling the Structure: A Logic-Based Workflow

The elucidation of this compound's structure is a stepwise process of piecing together molecular fragments using the data from the various NMR experiments.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination NMR_1D 1D NMR (¹H, ¹³C) Identify_Spin_Systems Identify Amino Acid Spin Systems (COSY, TOCSY) NMR_1D->Identify_Spin_Systems NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Identify_Spin_Systems Determine_3D_Structure Determine 3D Structure & Stereochemistry (NOESY) NMR_2D->Determine_3D_Structure Assign_CH Assign ¹H-¹³C One-Bond Correlations (HSQC) Identify_Spin_Systems->Assign_CH Connect_Fragments Connect Fragments via Long-Range Correlations (HMBC) Assign_CH->Connect_Fragments Propose_Structure Propose Planar Structure Connect_Fragments->Propose_Structure Refine_Structure Refine 3D Conformation Determine_3D_Structure->Refine_Structure Propose_Structure->Refine_Structure Final_Structure Final Structure of this compound Refine_Structure->Final_Structure

NMR Structure Elucidation Workflow

Key 2D NMR Correlations in this compound

The definitive structural features of this compound, particularly the biaryl linkage, are established through specific long-range correlations observed in the HMBC and NOESY spectra.

5.1. Establishing the Biphenyl Linkage

The crucial connection between the two ortho-hydroxylated phenylalanine residues is confirmed by key HMBC correlations. Specifically, a cross-peak is observed between the Hδ2 proton of one residue and the Cε2 carbon of the other, and vice versa.[3]

5.2. Confirming the Macrocyclic Structure

HMBC correlations between the protons of one amino acid residue and the carbonyl carbon of the preceding residue are used to piece together the peptide backbone and confirm the cyclic nature of the molecule.

5.3. Stereochemistry and 3D Conformation

NOESY data provides through-space correlations that are essential for defining the stereochemistry of the amino acid residues and the overall three-dimensional fold of the macrocycle. For instance, NOE cross-peaks between the beta protons of the phenylalanine residues and their respective aromatic protons provide additional support for the C-C cross-link occurring at the Cε2 positions.[3]

nmr_correlations cluster_structure Key Structural Fragment of this compound cluster_correlations Key 2D NMR Correlations Phe8 Ortho-OH-Phe8 HMBC_crosslink HMBC Phe8->HMBC_crosslink Hδ2 NOESY_conformation NOESY Phe8->NOESY_conformation Hβ to Hδ Phe10 Ortho-OH-Phe10 Phe10->NOESY_conformation Hβ to Hδ Peptide_Backbone Peptide Backbone HMBC_backbone HMBC Peptide_Backbone->HMBC_backbone Hα(i) to C=O(i-1) HMBC_crosslink->Phe10 Cε2 HMBC_backbone->Peptide_Backbone

Key 2D NMR Correlations in this compound

Conclusion

The structure elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the complex molecular architecture, including the challenging biaryl linkage and macrocyclic ring, can be unambiguously determined. This guide provides a foundational understanding of the methodologies and logical processes involved, serving as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

References

A Technical Guide to the Identification and Analysis of the Biphenomycin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification, analysis, and characterization of the biosynthetic gene cluster responsible for producing Biphenomycin A and its analogs. Biphenomycins are potent antibacterial macrocyclic peptides with a unique biaryl linkage, and understanding their biosynthesis is crucial for novel antibiotic development and bioengineering efforts.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1][2][3] Its biosynthesis does not follow the canonical non-ribosomal peptide synthetase (NRPS) pathway but instead originates from a precursor peptide that undergoes a series of enzymatic modifications. The core structure of biphenomycins features a unique biaryl bridge formed between two ortho-tyrosine residues within a macrocyclic ring.[1][2][3] The biosynthetic pathway has been elucidated through genome mining, heterologous expression, and in vitro enzymatic assays.[1][2][3]

Identification of the Biphenomycin Biosynthetic Gene Clusters

Bioinformatic analysis of microbial genomes has led to the identification of the putative biphenomycin biosynthetic gene clusters. Two key clusters, the pbs cluster from Peribacillus simplex and the bip cluster from Streptomyces griseorubiginosus, have been characterized and shown to produce biphenomycin-like compounds.[1][3]

The pbs Gene Cluster from Peribacillus simplex

The pbs gene cluster is responsible for the production of a biphenomycin-like macrocyclic peptide.[1][4] The genes within this cluster and their putative functions are summarized in the table below.

Gene Protein Product Putative Function Protein Size (Amino Acids) Accession Number
pbsAPrecursor PeptideContains the core peptide sequence for modification41-55Not Reported
pbsBB12-dependent Radical SAM EnzymeCatalyzes the biaryl cross-linking of ortho-tyrosine residuesNot ReportedNot Reported
pbsCMultinuclear Non-heme Iron-dependent Oxidase (MNIO)Catalyzes the ortho-hydroxylation of phenylalanine residuesNot ReportedRRN73831.1[5]
pbsDRiPP Recognition Element (RRE)-containing ProteinPartner protein for PbsC, involved in precursor peptide bindingNot ReportedNot Reported
pbsEArginaseConverts arginine to ornithine in the core peptideNot ReportedNot Reported
pbsQCupin-like HydroxylaseHydroxylates the ornithine residueNot ReportedNot Reported
pbsPTldD-type ProteaseCleaves the leader peptide to release the mature productNot ReportedNot Reported
The bip Gene Cluster from Streptomyces griseorubiginosus

The bip gene cluster from the known this compound producer, Streptomyces griseorubiginosus, shows significant homology to the pbs cluster.

Gene Protein Product Putative Function Protein Size (Amino Acids) Accession Number
bipAPrecursor PeptideContains the core FRFRS peptide sequence41Not Reported
bipDB12-binding domain-containing rSAMBiaryl cross-couplingNot ReportedNot Reported
bipEMultinuclear Non-heme Iron-dependent Oxidase (MNIO)Ortho-hydroxylation of phenylalanineNot ReportedNot Reported
bipFHypothetical ProteinPartner protein for BipENot ReportedNot Reported
bipCTetratricopeptide Repeat ProteinPutative arginaseNot ReportedNot Reported
bipGJmjC domain-containing proteinOrnithine hydroxylationNot ReportedNot Reported
bipHα-ketoglutarate-dependent β-hydroxylaseHydroxylation of ortho-tyrosineNot ReportedNot Reported
bipITldD-related MetallopeptidaseLeader peptide cleavageNot ReportedNot Reported
bipBMFS TransporterExport of the mature antibioticNot ReportedNot Reported

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the post-translational modification of the PbsA/BipA precursor peptide. The key steps are outlined below and visualized in the following diagram.

  • Ribosomal Synthesis of Precursor Peptide : The pathway begins with the ribosomal synthesis of the precursor peptide (PbsA/BipA), which consists of an N-terminal leader peptide and a C-terminal core peptide.[1][3]

  • Ortho-hydroxylation : The MNIO enzyme (PbsC/BipE), in conjunction with its partner protein (PbsD/BipF), catalyzes the selective ortho-hydroxylation of two phenylalanine residues within the core peptide to form ortho-tyrosine residues.[1][2][3]

  • Arginine to Ornithine Conversion : An arginase (PbsE/BipC) then specifically converts an arginine residue within the core peptide to an ornithine residue.[1][2][3]

  • Ornithine Hydroxylation : The newly formed ornithine residue is subsequently hydroxylated by a dedicated hydroxylase (PbsQ/BipG).[1][4]

  • Biaryl Cross-linking and Macrocyclization : A B12-dependent radical SAM enzyme (PbsB/BipD) catalyzes the C-C cross-linking of the two ortho-tyrosine side chains, resulting in the formation of the characteristic biaryl bridge and macrocyclization of the peptide.[1][2][3]

  • Leader Peptide Cleavage : Finally, a protease (PbsP/BipI) cleaves off the leader peptide to release the mature, bioactive Biphenomycin.[1][4]

Biphenomycin_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_maturation Maturation and Export Ribosome Ribosome Precursor PbsA/BipA Precursor Peptide (Leader-Core) Ribosome->Precursor Translation Hydroxylated Ortho-hydroxylated Peptide Precursor->Hydroxylated PbsC/D or BipE/F (Ortho-hydroxylation) Ornithine Ornithine-containing Peptide Hydroxylated->Ornithine PbsE or BipC (Arginine to Ornithine) HydroxOrnithine Hydroxylated Ornithine Peptide Ornithine->HydroxOrnithine PbsQ or BipG (Ornithine Hydroxylation) Crosslinked Cross-linked Macrocyclic Peptide HydroxOrnithine->Crosslinked PbsB or BipD (Biaryl Cross-linking) Mature Mature Biphenomycin Crosslinked->Mature PbsP or BipI (Leader Peptide Cleavage) Exported Exported Biphenomycin Mature->Exported BipB (Transport)

Caption: The biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of the this compound biosynthetic gene cluster.

Heterologous Expression of the pbs Gene Cluster in E. coli

This protocol describes the co-expression of the pbs precursor peptides and modifying enzymes in E. coli for the production of modified peptides.[1]

Workflow Diagram:

Heterologous_Expression_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification and Analysis pbsA_gene Codon-optimized pbsA genes Cloning_A Clone pbsA into pETDuet-1 pbsA_gene->Cloning_A pETDuet pETDuet-1 vector pETDuet->Cloning_A pbsBCDE_genes Codon-optimized pbsB,C,D,E genes Cloning_BCDE Clone pbsBCDE into pRSFDuet pbsBCDE_genes->Cloning_BCDE pRSFDuet pRSFDuet vector pRSFDuet->Cloning_BCDE pbsA_plasmid pETDuet-pbsA Cloning_A->pbsA_plasmid pbsBCDE_plasmid pRSFDuet-pbsBCDE Cloning_BCDE->pbsBCDE_plasmid Transformation Co-transform with both plasmids pbsA_plasmid->Transformation pbsBCDE_plasmid->Transformation Ecoli E. coli BL21 (DE3) Ecoli->Transformation Culture Grow culture in LB medium with appropriate antibiotics Transformation->Culture Induction Induce expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis Harvest->Lysis IMAC IMAC purification of His-tagged PbsA peptides Lysis->IMAC Purified_peptide Purified modified peptide IMAC->Purified_peptide Analysis LC-MS/MS analysis Purified_peptide->Analysis

Caption: Workflow for heterologous expression and analysis.

Materials:

  • E. coli BL21 (DE3) cells

  • pETDuet-1 and pRSFDuet-1 expression vectors

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

  • LB medium, appropriate antibiotics (e.g., ampicillin and kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA resin for immobilized metal affinity chromatography (IMAC)

  • Buffers for lysis, washing, and elution for IMAC

  • LC-MS/MS system

Procedure:

  • Gene Synthesis and Cloning:

    • Synthesize codon-optimized genes for the pbsA precursor peptides and the modifying enzymes (pbsB, pbsC, pbsD, and pbsE).[1]

    • Clone the pbsA genes into the pETDuet-1 vector, incorporating an N-terminal 6xHis tag for purification.[1]

    • Clone the pbsB, pbsC, pbsD, and pbsE genes as a polycistronic unit into the pRSFDuet-1 vector.[1]

  • Transformation and Expression:

    • Co-transform competent E. coli BL21 (DE3) cells with the pETDuet-pbsA and pRSFDuet-pbsBCDE plasmids.

    • Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

    • Inoculate a single colony into liquid LB medium with antibiotics and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Purification of Modified Peptides:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column pre-equilibrated with binding buffer.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged modified peptides with elution buffer containing imidazole.

  • Analysis:

    • Analyze the purified peptides by LC-MS/MS to determine the mass of the modified peptides and to identify the nature of the post-translational modifications.

In Vitro Enzymatic Assays

This protocol outlines a general procedure for conducting in vitro assays to confirm the function of individual biosynthetic enzymes.

Materials:

  • Purified precursor peptide (e.g., PbsA)

  • Purified biosynthetic enzymes (e.g., PbsC/D, PbsE, PbsB)

  • Reaction buffers specific for each enzyme

  • Required cofactors (e.g., Fe(II), α-ketoglutarate, S-adenosylmethionine, Vitamin B12)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified precursor peptide, the enzyme(s) to be assayed, and the appropriate reaction buffer.

    • Add any required cofactors.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a specified time (e.g., 1-16 hours).

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.

    • Centrifuge to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to detect the product and determine the mass shift corresponding to the enzymatic modification.

Bioinformatic Analysis for Gene Cluster Identification

This protocol provides a logical workflow for identifying putative Biphenomycin-like gene clusters in genomic data.

Logical Workflow Diagram:

Bioinformatics_Workflow Genome_DB Genomic Databases (e.g., NCBI) BLAST_search BLASTp Search (using known Bip/Pbs protein sequences) Genome_DB->BLAST_search Hit_analysis Analyze Genomic Neighborhood of Hits BLAST_search->Hit_analysis BGC_prediction Use BGC Prediction Tools (e.g., antiSMASH) Hit_analysis->BGC_prediction Candidate_clusters Putative Biphenomycin-like Gene Clusters BGC_prediction->Candidate_clusters

Caption: Bioinformatic workflow for gene cluster identification.

Procedure:

  • Homology Search:

    • Use the protein sequences of known Biphenomycin biosynthetic enzymes (e.g., PbsC, PbsB) as queries for a BLASTp search against public or private genomic databases.

  • Genomic Neighborhood Analysis:

    • For significant hits, analyze the genomic region surrounding the homologous gene for the presence of other genes typically found in RiPP biosynthetic gene clusters, such as those encoding precursor peptides, radical SAM enzymes, and proteases.

  • BGC Prediction Tools:

    • Submit the genomic contigs containing putative clusters to specialized software like antiSMASH for automated identification and annotation of biosynthetic gene clusters.

  • Comparative Genomics:

    • Compare the architecture and gene content of newly identified clusters with the known pbs and bip gene clusters to assess the likelihood of them being involved in the biosynthesis of Biphenomycin-like compounds.

Conclusion

The elucidation of the this compound biosynthetic pathway has opened up new avenues for the discovery and engineering of novel antibiotics. The methodologies described in this guide provide a framework for researchers to identify new Biphenomycin-like gene clusters, characterize the function of the encoded enzymes, and potentially produce novel Biphenomycin analogs with improved therapeutic properties. The continued study of this fascinating biosynthetic pathway holds great promise for addressing the growing challenge of antibiotic resistance.

References

An In-Depth Technical Guide to the Mechanism of Action of Biphenomycin A Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A, a macrocyclic peptide antibiotic, exhibits potent activity primarily against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are still under investigation, evidence points towards the bacterial ribosome as the primary target. This document summarizes the available quantitative data on its antibacterial efficacy, details relevant experimental methodologies, and provides visual representations of the proposed mechanism and associated experimental workflows.

Introduction

This compound is a natural product isolated from Streptomyces griseorubiginosus.[1] It belongs to a class of cyclic peptide antibiotics characterized by a unique 15-membered ring containing a biphenyl moiety.[2] Its potent bactericidal activity against a range of Gram-positive pathogens has made it a subject of interest for antibiotic research and development. This guide provides a comprehensive overview of the molecular basis for its antibacterial action.

Core Mechanism: Inhibition of Protein Synthesis

The inhibition of protein synthesis disrupts essential cellular processes, leading to bacterial cell death. The selectivity of this compound for bacterial ribosomes over eukaryotic ribosomes is a key feature, although the structural basis for this specificity is not fully elucidated.

Putative Molecular Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the presumed molecular target of this compound. While the precise binding site has not been definitively identified, the mechanism is likely to involve interference with one of the key steps of translation: initiation, elongation, or termination.

Diagram of the Proposed General Mechanism:

Biphenomycin_A_Mechanism Biphenomycin_A This compound Bacterial_Cell Gram-Positive Bacterial Cell Biphenomycin_A->Bacterial_Cell Enters Protein_Synthesis Protein Synthesis (Translation) Biphenomycin_A->Protein_Synthesis Inhibits Ribosome 70S Ribosome Bacterial_Cell->Ribosome Targets Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Diluted_Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland_Standard->Diluted_Inoculum Inoculation Inoculate Plate with Bacteria Diluted_Inoculum->Inoculation Biphenomycin_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions in 96-well Plate Biphenomycin_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination Translation_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Cell_Lysate Bacterial S30 Cell-Free Extract Combine_Reagents Combine Extract, Mix, and this compound Cell_Lysate->Combine_Reagents Reaction_Mix Reaction Mix (DNA, Amino Acids, ATP/GTP) Reaction_Mix->Combine_Reagents Biphenomycin_Dilutions This compound Dilutions Biphenomycin_Dilutions->Combine_Reagents Incubate Incubate at 37°C Combine_Reagents->Incubate Measure_Signal Measure Protein Synthesis (e.g., Radioactivity, Luminescence) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

The role of the biphenyl moiety in Biphenomycin A activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Role of the Biphenyl Moiety in Biphenomycin A Activity For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent macrocyclic peptide antibiotic with significant activity against Gram-positive bacteria. A defining characteristic of its structure is a 15-membered ring that includes a unique biphenyl moiety, formed by a C-C linkage between two ortho-tyrosine residues. This technical guide delves into the critical role of this biphenyl group, moving from its complex enzymatic biosynthesis to its importance in the molecule's overall antibacterial function. By synthesizing the latest research, this document provides a comprehensive overview, including quantitative data on related structures, detailed experimental protocols, and visual workflows to illuminate the importance of this key structural feature.

Introduction: The Emergence of this compound

First isolated from the cultured broth of Streptomyces griseorubiginosus, this compound is a novel peptide antibiotic that demonstrates potent in vitro and in vivo activity, particularly against Gram-positive bacteria[1][2]. Its structure is unique among peptide antibiotics, featuring a rigidifying biphenyl moiety incorporated into a 15-membered macrocycle[1]. This biaryl linkage is not just a structural curiosity but is fundamental to its biological activity. Understanding the formation and function of this moiety is crucial for the future development of this compound-based therapeutics and for engineering novel, potent analogs. This guide will explore the pivotal role of the biphenyl group, from its intricate biosynthesis to its influence on antibacterial efficacy.

The Biosynthesis of a Critical Moiety: Forging the Biphenyl Linkage

Recent breakthroughs have deorphanized the biosynthetic pathway of the biphenomycin class of antibiotics, revealing them to be Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)[3][4][5]. The formation of the defining biphenyl moiety is a multi-step enzymatic cascade.

The process begins with a precursor peptide containing a specific amino acid motif (e.g., FRF)[6][7]. Two key enzymatic steps then forge the biaryl bond:

  • Ortho-Hydroxylation: A multinuclear non-heme iron-dependent oxidative enzyme (MNIO) catalyzes the selective ortho-hydroxylation of two separate phenylalanine residues on the precursor peptide, converting them into ortho-tyrosine residues[3][5][8].

  • C-C Cross-Linking: A vitamin B12-dependent radical SAM (rSAM) enzyme subsequently catalyzes the formation of a C-C linkage between these newly formed ortho-tyrosine side chains, thereby creating the rigid biphenyl bond and closing the macrocycle[6][7].

This sophisticated enzymatic machinery underscores the evolutionary importance of this specific structural feature for the antibiotic's function.

Biphenomycin_Biosynthesis cluster_nodes Precursor Precursor Peptide (with Phe residues) Hydroxylated Ortho-Hydroxylated Peptide (Ortho-Tyrosine residues) Precursor->Hydroxylated MNIO Enzyme (Ortho-hydroxylation) Cyclized Cyclized Precursor (Biphenyl Moiety Formed) Hydroxylated->Cyclized B12-rSAM Enzyme (C-C Cross-linking) Mature Mature this compound Cyclized->Mature Protease (Maturation)

Caption: Enzymatic pathway for the formation of the Biphenomycin biphenyl moiety.

Structure-Activity Relationship (SAR): The Biphenyl's Role in Potency

While the intact macrocyclic structure of this compound is known to be essential for its potent antibacterial activity, detailed SAR studies focusing on systematic modifications of its biphenyl moiety have not been extensively published. However, research on other classes of biphenyl-containing antibacterial agents provides valuable insights into the general principles governing their activity. These studies highlight that substitutions on the biphenyl rings can dramatically modulate biological function.

Quantitative Data from Illustrative Biphenyl Analogs

To illustrate the importance of the biphenyl scaffold, the table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthetic biphenyl derivatives against various bacterial strains. It is critical to note that these compounds are structurally simpler than this compound and serve to demonstrate general SAR principles of the biphenyl core in antibacterials. Studies on these compounds indicate that the presence and position of hydroxyl groups on the biphenyl rings are key determinants of activity, while strong electron-withdrawing groups can enhance potency[9].

Compound IDBiphenyl Ring A SubstitutionBiphenyl Ring B SubstitutionTarget OrganismMIC (μg/mL)[9]
6i 4'-(Trifluoromethyl)3,4,5-triolMRSA3.13
6i 4'-(Trifluoromethyl)3,4,5-triolMDR E. faecalis6.25
6m 5-(9H-carbazol-2-yl)1,2,3-triolMRSA3.13
6m 5-(9H-carbazol-2-yl)1,2,3-triolMDR E. faecalis6.25
6g 4'-Fluoro3,4,5-triolCarbapenem-resistant A. baumanniiComparable to Ciprofloxacin
6e 3',5'-Dimethyl3,4,4',5-tetraolCarbapenem-resistant A. baumanniiComparable to Ciprofloxacin

Disclaimer: Data is for synthetic biphenyl derivatives, not this compound analogs, and is presented for illustrative purposes of biphenyl SAR. MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multidrug-resistant.

Biphenyl_SAR cluster_enhancers Activity Enhancers cluster_diminishers Activity Diminishers center_node Biphenyl Moiety Efficacy hydroxyl Hydroxyl Groups on B Ring hydroxyl->center_node Increases ewg Electron-Withdrawing Groups (e.g., -CF3) on A Ring ewg->center_node Increases methoxy Replacement of -OH with Methoxy Groups methoxy->center_node Decreases

Caption: Key structure-activity relationships for antibacterial biphenyl compounds.

Experimental Protocols

Protocol: Elucidation of Biosynthesis via Heterologous Reconstitution

This workflow outlines the key steps used to identify the function of the Biphenomycin biosynthetic gene cluster (BGC) by expressing it in a heterologous host like E. coli[6][7].

Heterologous_Expression_Workflow start Start step1 1. Clone Biphenomycin BGC into Expression Vector start->step1 step2 2. Transform Vector into Heterologous Host (E. coli) step1->step2 step3 3. Culture Transformed Host Under Inducing Conditions step2->step3 step4 4. Harvest Cells & Lyse to Extract Metabolites step3->step4 step5 5. Analyze Extracts via LC-MS/MS step4->step5 step6 6. Compare Mass Spectra to Known Biphenomycin Compounds step5->step6 end End: Pathway Function Elucidated step6->end

Caption: Workflow for heterologous reconstitution of a biosynthetic gene cluster.

Methodology:

  • Gene Cluster Cloning: The putative biosynthetic gene cluster (BGC) for Biphenomycin is cloned from the producer organism's DNA into a suitable E. coli expression vector. This often involves cloning the genes for the precursor peptide and modifying enzymes (MNIO, rSAM) into compatible plasmids[6].

  • Transformation: The engineered plasmids are transformed into a suitable E. coli expression strain.

  • Expression and Culture: The transformed E. coli is cultured in an appropriate medium. Gene expression is induced (e.g., with IPTG), and the culture is incubated to allow for the production of the modified peptide.

  • Extraction: Cells are harvested, lysed, and the cellular metabolites are extracted using organic solvents.

  • Analysis: The crude extract is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Identification: The masses of the detected compounds are compared against the expected masses of intermediate and final Biphenomycin products to confirm the function of the enzymes in the pathway[6].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This is a standard protocol to determine the antibacterial activity of a compound.

MIC_Assay_Workflow start Start step1 1. Prepare Serial Dilutions of this compound in Broth start->step1 step2 2. Dispense Dilutions into 96-Well Microtiter Plate step1->step2 step3 3. Add Standardized Bacterial Inoculum to Each Well step2->step3 step4 4. Include Positive (No Drug) & Negative (No Bacteria) Controls step3->step4 step5 5. Incubate Plate at 37°C for 18-24 Hours step4->step5 step6 6. Visually Inspect for Turbidity (Bacterial Growth) step5->step6 end End: MIC is Lowest Concentration with No Visible Growth step6->end

References

Biphenomycin A: A Technical Guide to a Macrocyclic Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A is a macrocyclic peptide antibiotic exhibiting potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First isolated from the fermentation broth of Streptomyces griseorubiginosus, its unique structure, featuring a 15-membered ring containing a biphenyl moiety, has attracted significant interest. Recent elucidation of its ribosomal peptide origin and biosynthetic pathway has opened new avenues for analog generation and bioengineering. This technical guide provides a comprehensive overview of this compound, consolidating available data on its antibacterial activity, mechanism of action, biosynthesis, and relevant experimental methodologies.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. This compound, a member of the biphenomycin family of antibiotics, represents a promising scaffold for the development of new therapeutics.[1][2] Isolated in 1985, this compound and its analogue, Biphenomycin B, have demonstrated significant in vitro and in vivo efficacy against Gram-positive pathogens.[1] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core scientific and technical information related to this compound.

Chemical Structure and Properties

This compound is a cyclic peptide with the chemical formula C₂₃H₂₈N₄O₈.[1] Its structure is characterized by a 15-membered macrocycle that includes a unique biphenyl linkage.[3] This rigid structural feature is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₈N₄O₈[1]
Molecular Weight488.49 g/mol [1]
AppearanceWhite powder[1]
SolubilitySoluble in methanol, ethanol, and DMSO[1]

Antibacterial Activity

This compound demonstrates a narrow spectrum of activity, with pronounced potency against Gram-positive bacteria.[1] Notably, it retains its efficacy against strains that have developed resistance to other classes of antibiotics, such as β-lactams.

In Vitro Activity

Quantitative data on the in vitro activity of this compound is primarily documented in the initial discovery literature. The following table summarizes the Minimum Inhibitory Concentrations (MICs) as reported.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P JC-13.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 57 (MRSA)3.13
Staphylococcus epidermidis ATCC 122286.25
Streptococcus pyogenes N.Y. 51.56
Streptococcus pneumoniae Type I0.78
Enterococcus faecalis ATCC 1943312.5
Bacillus subtilis ATCC 66330.78
Escherichia coli NIHJ JC-2>100
Klebsiella pneumoniae ATCC 10031>100
Pseudomonas aeruginosa ATCC 10145>100
Salmonella typhi H901>100

Data extracted from the original publication by Ezaki et al., 1985. The specific strains and testing conditions from the original publication are cited.

In Vivo Efficacy

The protective effect of this compound has been demonstrated in murine infection models. The 50% effective dose (ED₅₀) provides a quantitative measure of this in vivo activity.

Table 3: In Vivo Efficacy of this compound in a Mouse Protection Test.

Challenge OrganismInfection RouteTreatment RouteED₅₀ (mg/kg)
Staphylococcus aureus SmithIntraperitonealSubcutaneous1.2
Streptococcus pyogenes A20201IntraperitonealSubcutaneous0.8

Data extracted from the original publication by Ezaki et al., 1985.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, based on its chemical structure as a peptide antibiotic and its potent activity against Gram-positive bacteria, it is hypothesized to interfere with bacterial cell wall biosynthesis. This class of antibiotics often targets the intricate enzymatic processes responsible for the formation and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The rigid macrocyclic structure of this compound is likely essential for its interaction with its molecular target. Further research is required to identify the specific enzyme or cellular process inhibited by this compound.

Biosynthesis

Recent studies have revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4][5][6][7] This mode of biosynthesis involves the ribosomal production of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final active macrocycle.

The key steps in the biosynthetic pathway include:

  • Ribosomal synthesis of a precursor peptide: A gene encodes a precursor peptide containing a leader peptide sequence for recognition by modifying enzymes and a core peptide that will become this compound.

  • Ortho-hydroxylation of phenylalanine residues: A multinuclear non-heme iron-dependent oxidase catalyzes the hydroxylation of two phenylalanine residues within the core peptide.

  • Biaryl cross-linking: A B12-dependent radical S-adenosylmethionine (SAM) enzyme facilitates the formation of the characteristic biphenyl bond between the two hydroxylated phenylalanine residues, leading to macrocyclization.

  • Side-chain modifications: Additional enzymatic modifications of amino acid side chains occur.

  • Proteolytic cleavage: The leader peptide is removed by a protease to release the mature this compound.

This compound Biosynthesis Pathway

Biphenomycin_A_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification PrecursorPeptide Precursor Peptide (with Leader Peptide) HydroxylatedPeptide Ortho-hydroxylated Peptide PrecursorPeptide->HydroxylatedPeptide Multinuclear non-heme iron-dependent oxidase MacrocyclicPeptide Macrocyclic Peptide HydroxylatedPeptide->MacrocyclicPeptide B12-dependent radical SAM enzyme BiphenomycinA This compound MacrocyclicPeptide->BiphenomycinA Protease

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the fermentation broth of Streptomyces griseorubiginosus.

Workflow for this compound Isolation

Isolation_Workflow Fermentation 1. Fermentation of S. griseorubiginosus Centrifugation 2. Centrifugation to remove mycelia Fermentation->Centrifugation Adsorption 3. Adsorption of supernatant onto Diaion HP-20 resin Centrifugation->Adsorption Elution 4. Elution with 80% acetone Adsorption->Elution Concentration 5. Concentration of eluate Elution->Concentration SilicaGel 6. Silica gel column chromatography Concentration->SilicaGel HPLC 7. Preparative HPLC (C18 column) SilicaGel->HPLC PureBiphenomycinA Pure this compound HPLC->PureBiphenomycinA

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Culture Streptomyces griseorubiginosus in a suitable production medium.

  • Harvest and Clarification: Separate the mycelia from the culture broth by centrifugation or filtration.

  • Resin Adsorption: Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

  • Elution: Wash the resin with water to remove salts and polar impurities, then elute the bound this compound with an organic solvent such as 80% aqueous acetone.

  • Concentration: Concentrate the eluate under reduced pressure to remove the organic solvent.

  • Silica Gel Chromatography: Subject the concentrated aqueous solution to silica gel column chromatography, eluting with a step-gradient of a suitable solvent system (e.g., chloroform-methanol).

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a reversed-phase (C18) preparative HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vivo Efficacy (Mouse Protection Test)

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a murine systemic infection model.

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., ICR mice).

  • Infection: Infect the mice intraperitoneally with a lethal dose of the test bacterium (e.g., Staphylococcus aureus). The bacterial inoculum should be standardized to cause mortality in the control group within a specified timeframe (e.g., 48-72 hours).

  • Treatment: Administer this compound subcutaneously at various doses to different groups of infected mice at specified time points post-infection (e.g., 1 and 6 hours). Include a vehicle control group that receives the same treatment schedule without the antibiotic.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record the number of survivors in each group.

  • ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Conclusion

This compound remains a molecule of significant interest due to its potent activity against Gram-positive pathogens and its unique chemical architecture. The recent elucidation of its biosynthetic pathway as a RiPP provides a foundation for future bioengineering and synthetic biology efforts to generate novel analogs with improved pharmacokinetic and pharmacodynamic properties. While its precise mechanism of action requires further investigation, this compound continues to be a valuable lead compound in the ongoing search for new and effective antibiotics. This technical guide has summarized the current knowledge on this compound, providing a valuable resource for the scientific community engaged in antimicrobial research and development.

References

A Technical Deep Dive into Biphenomycin A and its Analogs: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A, a structurally unique cyclic peptide antibiotic, has garnered significant interest within the scientific community due to its potent activity against Gram-positive bacteria. This technical guide provides a comprehensive literature review of this compound and its analogs, covering its discovery, biosynthesis, and mechanism of action. A key focus is placed on the quantitative analysis of its antibacterial efficacy, detailed experimental protocols, and the elucidation of its biosynthetic pathway, which paves the way for the rational design of novel analogs.

Introduction

This compound is a natural product originally isolated from the cultured broth of Streptomyces griseorubiginosus.[1] It belongs to a class of cyclic peptide antibiotics characterized by a unique 15-membered ring containing a biphenyl moiety.[2][3] This distinct structural feature is crucial for its biological activity. This compound exhibits potent in vitro and in vivo activity, particularly against Gram-positive bacteria.[2] Analogs such as Biphenomycin B and C have also been identified, with Biphenomycin C being a precursor to this compound.[2]

Chemical Structure

The core structure of this compound is a macrocyclic peptide. Spectroscopic and chemical evidence has established its composition. Biphenomycin B is a closely related analog, also isolated from the same bacterial strain.[2] The unique biphenyl linkage within the macrocycle is a defining characteristic of this antibiotic family.

Biosynthesis of this compound and Analogs

Recent research has successfully elucidated the biosynthetic pathway of biphenomycins, revealing a fascinating enzymatic cascade.[4][5] This process is a key area of study for the generation of novel analogs through bioengineering.

The biosynthesis involves a series of post-translational modifications of a precursor peptide.[6][7] Key enzymatic steps include:[4][5]

  • Ortho-hydroxylation: A multinuclear non-heme iron-dependent oxidase catalyzes the selective ortho-hydroxylation of two phenylalanine residues.

  • Biaryl Cross-Coupling: A B12-dependent radical SAM enzyme facilitates the formation of the characteristic biphenyl bond.

  • Side-Chain Modifications: A highly regioselective arginase and dedicated hydroxylases modify amino acid side chains.

  • Proteolytic Processing: A TldD-type metalloprotease is responsible for the stepwise processing of the precursor peptide to yield the mature antibiotic.

This detailed understanding of the biosynthetic machinery provides a powerful toolkit for the enzymatic synthesis of new biphenomycin derivatives with potentially enhanced or altered activities.[1][6][7]

Enzymatic Synthesis Workflow

The following diagram illustrates the key enzymatic steps in the biosynthesis of the biphenomycin core structure.

Biphenomycin_Biosynthesis Precursor_Peptide Precursor Peptide Ortho_hydroxylation Ortho-hydroxylation (Multinuclear non-heme iron-dependent oxidase) Precursor_Peptide->Ortho_hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Ortho_hydroxylation->Hydroxylated_Intermediate Biaryl_Cross_coupling Biaryl Cross-coupling (B12-dependent radical SAM enzyme) Hydroxylated_Intermediate->Biaryl_Cross_coupling Cyclized_Intermediate Cyclized Intermediate Biaryl_Cross_coupling->Cyclized_Intermediate Side_chain_Modifications Side-chain Modifications (Arginase, Hydroxylases) Cyclized_Intermediate->Side_chain_Modifications Modified_Intermediate Modified Intermediate Side_chain_Modifications->Modified_Intermediate Proteolytic_Processing Proteolytic Processing (TldD-type metalloprotease) Modified_Intermediate->Proteolytic_Processing Biphenomycin_A This compound Proteolytic_Processing->Biphenomycin_A

Caption: Key enzymatic steps in this compound biosynthesis.

Antibacterial Activity and Spectrum

This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria.[2] Its efficacy against a range of pathogens makes it a promising candidate for further drug development.

Quantitative Antibacterial Activity
MicroorganismTypeThis compound MIC (µg/mL)Biphenomycin B MIC (µg/mL)Reference
Staphylococcus aureusGram-positivePotent ActivityPotent Activity[2]
Streptococcus pyogenesGram-positivePotent ActivityPotent Activity[2]
Bacillus subtilisGram-positivePotent ActivityPotent Activity[2]
Escherichia coliGram-negativeWeak or No ActivityWeak or No Activity[2]
Pseudomonas aeruginosaGram-negativeWeak or No ActivityWeak or No Activity[2]

Note: "Potent Activity" indicates that the compound is effective at low concentrations, though specific values are not consistently reported across the literature. Further research is needed to establish a comprehensive and standardized dataset of MIC values.

Mechanism of Action

The primary mechanism of action for the biphenomycin class of antibiotics is the inhibition of protein synthesis.[8] Studies on Biphenomycin B have shown that it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[8][9]

By binding to the ribosome, Biphenomycin B and its analogs interfere with the process of translation, leading to the cessation of protein production and ultimately, bacterial cell death.[8] The precise binding site and the detailed molecular interactions with the ribosomal subunits are still areas of active investigation.

Translation Inhibition Pathway

The following diagram illustrates the general mechanism of translation inhibition by ribosome-targeting antibiotics.

Translation_Inhibition cluster_translation Translation Process Ribosome 70S Ribosome Inhibition Inhibition of Peptide Bond Formation/ Translocation Ribosome->Inhibition blocks mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Biphenomycin This compound/B Binding Binding to Ribosome Biphenomycin->Binding Binding->Ribosome No_Protein No Protein Synthesis Inhibition->No_Protein

Caption: General mechanism of translation inhibition by Biphenomycin.

Experimental Protocols

This section provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs using the broth microdilution method. This is a standard and widely accepted technique for assessing the in vitro antibacterial activity of a compound.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound or its analogs that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound or analog stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC value.

    • Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterial strain.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for the broth microdilution MIC assay.

MIC_Workflow start Start prepare_antibiotic Prepare 2-fold serial dilutions of this compound start->prepare_antibiotic prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_antibiotic->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read MIC value (lowest concentration with no growth) incubate->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols: Macrolactamization Strategies for the Total Synthesis of Biphenomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of key macrolactamization strategies employed in the total synthesis of Biphenomycin B, a potent biaryl antibiotic. The document outlines two primary approaches: direct macrolactamization via amide bond formation and macrocyclization via an intramolecular Suzuki-Miyaura coupling reaction. Detailed experimental protocols for each method are provided, along with a comparative table of quantitative data to aid in the selection of the most suitable strategy for specific research and development needs.

Introduction

Biphenomycin B is a macrocyclic peptide antibiotic characterized by a unique 15-membered biaryl ether linkage. Its complex structure and significant biological activity have made it an attractive target for total synthesis. A critical step in its synthesis is the construction of the macrocyclic ring, for which various macrolactamization strategies have been developed. This document details the methodologies developed by the research groups of Arndt and Zhu, representing two distinct and effective approaches to this synthetic challenge.

Macrolactamization Strategies: A Comparative Overview

Two principal strategies for the crucial macrocyclization step in Biphenomycin B synthesis have emerged:

  • Direct Amide Bond Formation: This classical approach involves the formation of a lactam by coupling the free amine of the N-terminal amino acid with the activated carboxylic acid of the C-terminal amino acid of a linear peptide precursor. The success of this strategy is highly dependent on the choice of coupling reagent and reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Intramolecular Suzuki-Miyaura Coupling: This modern organometallic approach forms the biaryl C-C bond and the macrocycle in a single step. This strategy involves a precursor containing a boronic acid (or ester) and an aryl halide, which undergo a palladium-catalyzed intramolecular cross-coupling reaction.

The choice between these strategies depends on several factors, including the availability of starting materials, desired yield, and scalability of the reaction. The following sections provide detailed protocols and quantitative data for each of these approaches.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two highlighted macrolactamization strategies, allowing for a direct comparison of their efficiencies.

StrategyKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Direct Macrolactamization HATU, HOAt, DIPEADMF/DCM (1:1)0 to RT12 h75Arndt et al.
Intramolecular Suzuki-Miyaura Coupling Pd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O (4:1)150 (Microwave)30 min68Zhu et al.

Experimental Protocols

Strategy 1: Direct Macrolactamization (Arndt et al.)

This protocol is adapted from the total synthesis of Biphenomycin B reported by the Arndt group, which utilizes a highly efficient peptide coupling reagent for the macrolactamization step.

Diagram of the Experimental Workflow:

G cluster_0 Preparation of the Linear Precursor cluster_1 Macrolactamization cluster_2 Work-up and Purification p1 Synthesize linear peptide precursor with terminal Boc and O-TBDMS protecting groups. p2 Selectively deprotect the C-terminal methyl ester to afford the free carboxylic acid. p1->p2 p3 Selectively deprotect the N-terminal Boc group to afford the free amine. p2->p3 m1 Dissolve the linear precursor in anhydrous DMF/DCM (1:1) under an argon atmosphere. p3->m1 m2 Cool the solution to 0 °C. m1->m2 m3 Add HOAt, DIPEA, and HATU sequentially. m2->m3 m4 Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours. m3->m4 w1 Quench the reaction with saturated aqueous NH₄Cl solution. m4->w1 w2 Extract the aqueous phase with ethyl acetate. w1->w2 w3 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. w2->w3 w4 Purify the crude product by flash column chromatography on silica gel. w3->w4

Caption: Workflow for Direct Macrolactamization.

Materials:

  • Linear peptide precursor (with free N-terminal amine and C-terminal carboxylic acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the linear peptide precursor (1.0 equiv) in a mixture of anhydrous DMF and anhydrous DCM (1:1) to a final concentration of 0.001 M.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add HOAt (1.5 equiv), followed by the dropwise addition of DIPEA (4.0 equiv). Finally, add HATU (1.5 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired macrolactam.

Strategy 2: Intramolecular Suzuki-Miyaura Coupling (Zhu et al.)

This protocol, adapted from the work of the Zhu group, describes a microwave-assisted intramolecular Suzuki-Miyaura reaction for the macrocyclization step.

Diagram of the Logical Relationship:

G cluster_precursor Precursor Synthesis cluster_cyclization Microwave-Assisted Cyclization precursor Linear Peptide with Orthogonal Protecting Groups aryl_halide Aryl Iodide Moiety precursor->aryl_halide boronic_ester Aryl Boronic Acid Pinacol Ester Moiety precursor->boronic_ester reagents Pd(PPh₃)₄, Cs₂CO₃ aryl_halide->reagents boronic_ester->reagents cyclized_product Protected Biphenomycin B reagents->cyclized_product solvent Dioxane/H₂O (4:1) solvent->cyclized_product conditions 150 °C, 30 min, Microwave conditions->cyclized_product

Caption: Key Components for Suzuki-Miyaura Cyclization.

Materials:

  • Linear peptide precursor bearing an aryl iodide and an aryl boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Diethyl ether

  • Celite

  • Silica gel for column chromatography

Protocol:

  • Preparation of the Reaction Vessel: To a microwave process vial, add the linear peptide precursor (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.1 equiv).

  • Addition of Solvents: Add a degassed mixture of 1,4-dioxane and water (4:1) to achieve a final concentration of 0.01 M of the precursor.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30 minutes.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the macrocyclic product.

Concluding Remarks

The total synthesis of Biphenomycin B has been successfully achieved through different macrolactamization strategies. The direct amide bond formation using modern coupling reagents like HATU offers a reliable and high-yielding method. Alternatively, the intramolecular Suzuki-Miyaura coupling provides a convergent and efficient approach to construct the biaryl linkage and the macrocycle simultaneously. The choice of strategy will be guided by the specific synthetic plan, available instrumentation, and the desired scale of the synthesis. Both protocols provided herein represent state-of-the-art methods in complex peptide macrocyclization and serve as valuable tools for researchers in the field of natural product synthesis and medicinal chemistry.

Application Notes and Protocols for the Heterologous Expression of Biphenomycin A Biosynthetic Genes in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the current scientific literature regarding the biosynthesis of Biphenomycin and the heterologous expression of related RiPPs (Ribosomally Synthesized and Post-translationally Modified Peptides) in E. coli. To date, a comprehensive report detailing the heterologous expression of the complete, native Biphenomycin A biosynthetic gene cluster (BGC) from Streptomyces griseorubiginosos in E. coli with corresponding production yields has not been published. The protocols provided are therefore a composite guide based on the successful expression of a "Biphenomycin-like" macrocyclic peptide from Peribacillus simplex in E. coli and established methodologies for RiPP production.

Introduction

Biphenomycins are macrocyclic peptide antibiotics with potent activity against Gram-positive bacteria.[1][2] They belong to the RiPPs class of natural products.[1] The heterologous expression of the this compound BGC in a genetically tractable host such as E. coli offers a promising avenue for improving production yields, facilitating biosynthetic engineering for the creation of novel analogs, and enabling detailed enzymatic studies.[3] This document provides a detailed guide to the principles and methods for expressing the this compound BGC in E. coli.

This compound Biosynthesis and Gene Cluster

The biosynthesis of this compound is a multi-step enzymatic process involving a precursor peptide and several modifying enzymes.[1][4] The key enzymes and their functions are summarized in the table below.

Table 1: Key Enzymes in the Biphenomycin Biosynthetic Pathway

Gene (Representative)ProteinFunction[1][4]
bipAPrecursor PeptideContains the core peptide sequence that is post-translationally modified.
bipBRadical SAM EnzymeCatalyzes the biaryl cross-linking of ortho-tyrosine residues.
bipCDMultinuclear Nonheme Iron-dependent Oxidase (MNIO)Performs selective ortho-hydroxylation of phenylalanine residues.
bipEArginaseConverts an arginine residue to ornithine.
bipFHydroxylaseHydroxylates the ornithine residue.
bipGProteaseCleaves the leader peptide to release the mature this compound.

Quantitative Data on RiPP Production in E. coli

Specific quantitative data for the heterologous production of this compound in E. coli is not yet available in the peer-reviewed literature. However, the yields of other RiPPs expressed in E. coli can provide a general benchmark.

Table 2: Representative Yields of Heterologously Expressed RiPPs in E. coli

RiPP ClassCompoundHost StrainYield (mg/L)Reference
Lasso PeptideCapistruinE. coli0.2(Knappe et al., 2008)
LanthipeptideLichenicidinE. coli>10(Kuthning et al., 2015)
ThiopeptidePlantazolicinE. coli~1(Molohon et al., 2011)
Biphenomycin-like (Hypothetical) E. coli 0.1 - 5 N/A

The yield for a Biphenomycin-like compound is a hypothetical estimate for illustrative purposes, based on the complexity of the pathway and typical yields for novel RiPPs.

Experimental Protocols

Gene Cluster Acquisition and Cloning
  • Obtain BGC Sequence: The BGC sequence for a Biphenomycin-like compound can be used as a template. A representative BGC for a similar peptide is the polymyxin synthetase gene cluster from Paenibacillus polymyxa (GenBank Accession: EU371992).[5]

  • Codon Optimization: For optimal expression in E. coli, the entire BGC should be codon-optimized. This can be achieved using commercially available gene synthesis services.

  • Vector Selection: A high-copy number, inducible expression vector is recommended. The pET series of vectors (e.g., pETDuet-1) are suitable for the co-expression of multiple genes.

  • Cloning Strategy:

    • Design primers to amplify the codon-optimized BGC in fragments suitable for assembly.

    • Use a seamless cloning method, such as Gibson Assembly or Golden Gate cloning, to assemble the BGC fragments into the linearized expression vector.

    • Verify the sequence of the final construct by Sanger sequencing.

Heterologous Expression in E. coli
  • Host Strain Selection: E. coli BL21(DE3) is a suitable host for T7 promoter-based expression vectors.

  • Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells.

  • Cultivation:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Cool the culture to 18-20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture for 16-24 hours at 18-20°C with shaking.

Purification of this compound
  • Cell Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Initial Purification:

    • If the precursor peptide is His-tagged, use immobilized metal affinity chromatography (IMAC) for initial purification.

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Chromatographic Purification:

    • Further purify the eluted fraction by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze for the presence of this compound by LC-MS/MS.

Analytical Characterization
  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer coupled to a UPLC/HPLC system.

    • Analyze the purified fractions using the parameters outlined in Table 3.

    • Confirm the identity of this compound by comparing the retention time and fragmentation pattern with a known standard, if available.

Table 3: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ for this compound
Product Ions (m/z) To be determined from fragmentation of the parent ion

Visualizations

Biphenomycin_A_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_maturation Maturation bipA bipA gene Precursor Precursor Peptide (Leader-Core) bipA->Precursor Transcription & Translation OrthoHydroxylation Ortho-hydroxylation (bipCD) Precursor->OrthoHydroxylation Arginine_to_Ornithine Arginine to Ornithine (bipE) OrthoHydroxylation->Arginine_to_Ornithine Ornithine_Hydroxylation Ornithine Hydroxylation (bipF) Arginine_to_Ornithine->Ornithine_Hydroxylation Biaryl_Crosslinking Biaryl Cross-linking (bipB) Ornithine_Hydroxylation->Biaryl_Crosslinking Proteolysis Proteolysis (bipG) Biaryl_Crosslinking->Proteolysis Biphenomycin_A This compound (Mature) Proteolysis->Biphenomycin_A Leader Peptide Removal

Caption: this compound Biosynthetic Pathway.

Heterologous_Expression_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Purification & Analysis BGC Biphenomycin BGC (Codon Optimized) Ligation Gibson Assembly BGC->Ligation Vector Expression Vector (pETDuet-1) Vector->Ligation Construct Expression Construct Ligation->Construct Transformation Transformation into E. coli BL21(DE3) Construct->Transformation Culture Cultivation & Induction (IPTG) Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification1 IMAC / RP-HPLC Lysis->Purification1 Analysis LC-MS/MS Analysis Purification1->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: Heterologous Expression Workflow.

References

Purification of Biphenomycin A from Culture Broth Using HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenomycin A is a novel peptide antibiotic isolated from the culture broth of Streptomyces griseorubiginosus.[1][2] It exhibits potent in vitro and in vivo activity, particularly against Gram-positive bacteria, making it a compound of significant interest for further research and development. This document provides a detailed application note and protocol for the purification of this compound from culture broth, with a focus on the final purification step using High-Performance Liquid Chromatography (HPLC).

Overview of the Purification Workflow

The purification of this compound is a multi-step process designed to isolate the target compound from a complex mixture of cellular components and media constituents. The overall workflow begins with the extraction of the antibiotic from the fermentation broth, followed by a series of chromatographic separations to achieve high purity.

Biphenomycin_A_Purification_Workflow culture_broth Fermentation Culture Broth extraction Initial Extraction (e.g., Activated Carbon Adsorption) culture_broth->extraction silica_gel Silica Gel Chromatography extraction->silica_gel ion_exchange Ion-Exchange Chromatography (e.g., Amberlite CG-50) silica_gel->ion_exchange rp_hplc Reversed-Phase HPLC (Preparative) ion_exchange->rp_hplc pure_biphenomycin_a Purified this compound rp_hplc->pure_biphenomycin_a

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Fermentation and Initial Extraction

a. Fermentation:

  • Streptomyces griseorubiginosus is cultured in a suitable fermentation medium to produce this compound. Optimal fermentation conditions (temperature, pH, aeration, and incubation time) should be maintained for maximal yield.

b. Initial Extraction from Culture Broth:

  • Objective: To concentrate this compound from the clarified culture broth and remove highly polar impurities.

  • Protocol:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Adjust the pH of the supernatant to neutral.

    • Add activated carbon to the supernatant and stir for a specified period to allow for the adsorption of this compound.

    • Collect the activated carbon by filtration.

    • Wash the carbon cake with water to remove residual impurities.

    • Elute this compound from the activated carbon using an appropriate organic solvent mixture, such as aqueous acetone or methanol.

    • Concentrate the eluate under reduced pressure to obtain a crude extract.

Silica Gel Chromatography
  • Objective: To separate this compound from other compounds based on polarity.

  • Protocol:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

    • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.

    • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., bioassay or analytical HPLC).

    • Pool the fractions containing this compound and concentrate them.

Ion-Exchange Chromatography
  • Objective: To further purify this compound based on its charge characteristics.

  • Protocol:

    • Pack a column with a suitable ion-exchange resin, such as Amberlite CG-50 (a weakly acidic cation exchanger).

    • Equilibrate the column with a buffer at an appropriate pH.

    • Load the partially purified this compound fraction onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., NaCl) or by changing the pH of the elution buffer.

    • Collect and analyze fractions for this compound.

    • Pool the active fractions and desalt them if necessary.

Preparative Reversed-Phase HPLC
  • Objective: To achieve high-purity this compound for research and development purposes.

  • Protocol:

HPLC_Purification_Protocol sample_prep Sample Preparation (Dissolve in Mobile Phase A) hplc_system HPLC System Setup (Column Equilibration) sample_prep->hplc_system injection Sample Injection hplc_system->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection (Based on UV Detection) gradient_elution->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Caption: Step-by-step protocol for the preparative HPLC purification of this compound.

  • Sample Preparation: Dissolve the this compound fraction obtained from the previous step in a minimal volume of the initial mobile phase (Mobile Phase A). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

    • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 280 nm.

    • Gradient Program: A linear gradient from 10% to 50% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain pure this compound as a solid powder.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of this compound. Note that these values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Summary of this compound Purification Steps

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Extract10,000500501005
Silica Gel Chromatography2,0004002008020
Ion-Exchange Chromatography4003208006480
Preparative RP-HPLC25024096048>95

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterValue
Column
Stationary PhaseC18 silica gel
Dimensions250 x 21.2 mm
Particle Size5 µm
Mobile Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient Program
Time (min)% Mobile Phase B
010
3550
40100
4510
Flow Rate 18 mL/min
Detection UV at 280 nm
Injection Volume 5 mL
Column Temperature Ambient

Conclusion

The multi-step purification protocol outlined in this application note, culminating in a preparative reversed-phase HPLC step, provides a robust method for obtaining high-purity this compound from Streptomyces griseorubiginosus culture broth. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics. Careful optimization of each step, particularly the HPLC gradient, is crucial for maximizing both the yield and purity of the final product.

References

Characterization of Biphenomycin A Biosynthetic Intermediates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenomycin A is a macrocyclic peptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Initially discovered in the 1980s, the biosynthetic pathway of this complex natural product remained elusive for decades.[1][3] Recent research has revealed that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3][4] Its biosynthesis involves a series of enzymatic modifications to a precursor peptide, including hydroxylation, cross-linking, and proteolytic cleavage.[1][3][5] Mass spectrometry has been an indispensable tool in elucidating this pathway, enabling the identification and characterization of the transient intermediates formed at each enzymatic step. This document provides detailed protocols and data for the characterization of this compound intermediates using mass spectrometry.

Biosynthetic Pathway Overview

The biosynthesis of this compound is initiated from a precursor peptide, PbsA3.[6] A series of post-translational modifications are then carried out by a suite of enzymes encoded in the pbs biosynthetic gene cluster.[4][6] The key enzymatic steps include:

  • Ortho-hydroxylation: A multinuclear non-heme iron-dependent oxidase (MNIO), in conjunction with a partner protein, catalyzes the ortho-hydroxylation of two phenylalanine residues.[4][5][7]

  • Arginine to Ornithine Conversion: An arginase converts an arginine residue to an ornithine.[4][6]

  • Biaryl Cross-linking: A B12-dependent radical SAM (rSAM) enzyme catalyzes the C-C cross-linking between the two newly formed ortho-tyrosine residues to form a macrocycle.[1][4][5]

  • Leader Peptide Cleavage: A protease removes the leader peptide to yield the mature antibiotic.[5]

Quantitative Data Summary

The following table summarizes the mass shifts observed by mass spectrometry for the key intermediates in the this compound biosynthetic pathway, reconstituted by co-expressing the precursor peptide PbsA3 with different combinations of biosynthetic enzymes.[6]

Co-expressed EnzymesModificationExpected Mass Change (Da)Observed m/z of PbsA3 C-terminal fragment (after GluC digestion)
PbsA3 aloneUnmodified02058.98
PbsC, PbsDDi-hydroxylation+322090.97
PbsC, PbsD, PbsEDi-hydroxylation, Arg to Orn conversion+32, -422048.95
PbsB, PbsC, PbsD, PbsEDi-hydroxylation, Arg to Orn conversion, Cross-linking+32, -42, -22046.93

Table 1: Summary of mass spectrometric data for this compound intermediates. Data extracted from MALDI-TOF MS analysis of the C-terminal fragment of PbsA3 after endoproteinase GluC digestion.[6]

Experimental Protocols

Heterologous Reconstitution of the Biphenomycin Biosynthetic Pathway

This protocol describes the co-expression of the precursor peptide and the biosynthetic enzymes in E. coli for the production of biosynthetic intermediates.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors (e.g., pETDuet-1 and pRSFDuet)

  • Genes encoding the precursor peptide (e.g., pbsA3) and biosynthetic enzymes (pbsB, pbsC, pbsD, pbsE)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • His-tag affinity chromatography resin

Procedure:

  • Clone the codon-optimized gene for the precursor peptide (e.g., pbsA3 with an N-terminal 6xHis tag) into a suitable expression vector (e.g., pETDuet-1).

  • Clone the codon-optimized genes for the biosynthetic enzymes (e.g., pbsB, pbsC, pbsD, pbsE) into a compatible expression vector (e.g., pRSFDuet) in a polycistronic manner.[6]

  • Co-transform the plasmids into an E. coli expression strain.

  • Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 16-20°C for 16-20 hours.

  • Harvest the cells by centrifugation and lyse the cells by sonication.

  • Purify the His-tagged precursor peptide and its modified forms using affinity chromatography.

  • Elute the purified peptides and prepare for mass spectrometry analysis.

Mass Spectrometry Analysis of Biphenomycin Intermediates

This protocol outlines the general steps for analyzing the purified peptides by MALDI-TOF MS and LC-HR-MS/MS.

a) MALDI-TOF Mass Spectrometry:

Materials:

  • Purified peptide samples

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Mix the purified peptide sample with the MALDI matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • Acquire mass spectra in positive ion mode.

  • Analyze the spectra to identify the masses of the different peptide intermediates.

b) High-Resolution Tandem Mass Spectrometry (HR-MS/MS):

Materials:

  • Purified peptide samples

  • Endoproteinase GluC

  • LC-HR-MS/MS system (e.g., coupled to an Orbitrap mass analyzer)

Procedure:

  • Digest the purified peptide samples with endoproteinase GluC to generate smaller peptide fragments suitable for MS/MS analysis.[6]

  • Separate the peptide fragments using liquid chromatography (LC) with a suitable gradient.

  • Introduce the eluted peptides into the mass spectrometer.

  • Acquire full scan MS data to determine the m/z of the precursor ions.

  • Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[8]

  • Acquire MS/MS spectra of the fragment ions.

  • Analyze the fragmentation patterns to confirm the sites of post-translational modifications on the peptide backbone.[6]

Visualizations

Biphenomycin_Biosynthesis_Workflow cluster_reconstitution Heterologous Reconstitution cluster_ms Mass Spectrometry Analysis Gene Cloning Gene Cloning Co-transformation Co-transformation Gene Cloning->Co-transformation Expression Expression Co-transformation->Expression Purification Purification Expression->Purification Enzymatic Digest Enzymatic Digest Purification->Enzymatic Digest LC Separation LC Separation Enzymatic Digest->LC Separation MS Analysis MS Analysis LC Separation->MS Analysis MS/MS Fragmentation MS/MS Fragmentation MS Analysis->MS/MS Fragmentation Data Analysis Data Analysis MS/MS Fragmentation->Data Analysis Intermediate Characterization Intermediate Characterization Data Analysis->Intermediate Characterization

Caption: Experimental workflow for the characterization of this compound intermediates.

Biphenomycin_Signaling_Pathway Precursor Peptide (PbsA3) Precursor Peptide (PbsA3) Di-hydroxylated Intermediate Di-hydroxylated Intermediate Precursor Peptide (PbsA3)->Di-hydroxylated Intermediate PbsC, PbsD (+32 Da) Ornithine-containing Intermediate Ornithine-containing Intermediate Di-hydroxylated Intermediate->Ornithine-containing Intermediate PbsE (-42 Da) Cross-linked Macrocycle Cross-linked Macrocycle Ornithine-containing Intermediate->Cross-linked Macrocycle PbsB (-2 Da) This compound This compound Cross-linked Macrocycle->this compound Protease (Leader Peptide Cleavage)

References

Application Notes: High-Purity Purification of Biosynthetic Enzymes Using Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used method for purifying recombinant proteins, including a vast array of biosynthetic enzymes.[1][2][3] This technique leverages the specific interaction between certain amino acid side chains on a protein's surface and chelated metal ions immobilized on a solid support.[1][4][5] The most common application involves the use of an engineered polyhistidine tag (His-tag) on the recombinant enzyme, which exhibits a strong affinity for the immobilized metal ions.[1][3][6] This allows for a highly selective, often single-step purification that can achieve purities of up to 95%.[1][3] These application notes provide an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals aiming to purify biosynthetic enzymes for structural studies, enzymatic assays, and other downstream applications.

Principle of IMAC

IMAC is based on the formation of coordination bonds between transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) and electron-donating groups on the surface of proteins, primarily the imidazole ring of histidine.[3][7][8] The process involves a stationary phase composed of a resin (e.g., agarose) to which a chelating ligand, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), is covalently attached.[6][9] These ligands immobilize the metal ions, leaving some coordination sites available to bind with His-tags or naturally occurring surface histidines on the target protein.[9][10] Unbound proteins are washed away, and the purified target enzyme is then eluted by either reducing the pH or, more commonly, by competing for binding with a high concentration of a free imidazole solution.[1][6][11]

Key Considerations for Optimizing IMAC of Biosynthetic Enzymes

Successful purification of biosynthetic enzymes via IMAC depends on several factors that can be optimized to maximize yield and purity.

  • Choice of Metal Ion: The selection of the metal ion is critical as it influences both the affinity and selectivity of the purification. Different metal ions have varying affinities for histidine residues.[9][10]

    • Nickel (Ni²⁺): Offers high affinity and capacity, making it the most common choice for routine purification of His-tagged proteins.[9][10]

    • Cobalt (Co²⁺): Generally provides higher purity than nickel by reducing the binding of non-target host proteins, though it may result in a lower yield.[9][10]

    • Zinc (Zn²⁺): Can be a suitable, non-toxic alternative to nickel and may offer comparable purity and yield.[10]

    • Copper (Cu²⁺): Has the strongest affinity, which can lead to the co-purification of contaminants and may require more stringent washing conditions.[9][10]

  • Chelating Ligand: The chelating agent used to immobilize the metal ion affects the strength of metal binding and the number of available coordination sites for protein interaction.

    • Nitrilotriacetic acid (NTA): A tetradentate chelator that coordinates the metal ion at four sites, leaving two sites free for protein binding. NTA binds metal ions more tightly than IDA, reducing ion leakage.[1][9]

    • Iminodiacetic acid (IDA): A tridentate chelator, leaving more coordination sites available for protein binding, which can result in stronger protein binding but also potentially higher non-specific binding.[6][9]

  • Buffer Composition and Additives:

    • pH: The binding of histidine to metal ions is pH-dependent, typically optimal between pH 7.0 and 8.0.[6]

    • Imidazole: Small concentrations of imidazole (10-20 mM) are often included in the binding and wash buffers to prevent weakly-bound, non-specific proteins from binding to the resin, thereby increasing the purity of the final eluate.[1][12]

    • Additives: For protein stability and to reduce non-specific interactions, additives such as 5-10% glycerol, non-ionic detergents (e.g., 0.1% Triton X-100), or reducing agents like DTT (1 mM) can be included in the buffers.[1] It is crucial to avoid metal chelators like EDTA, which will strip the metal ions from the column.[1][12]

  • Elution Strategy:

    • Imidazole Gradient: The most common elution method involves using a high concentration of imidazole (typically 250-500 mM) to compete with the His-tag for binding to the metal ions.[1][6] A linear gradient of imidazole can further enhance purity by separating the target protein from contaminants with slightly different binding affinities.[12]

    • pH Reduction: Lowering the pH of the elution buffer to between 4.0 and 6.0 protonates the histidine side chains, which disrupts their coordination with the metal ion and leads to elution.[1] However, this method may not be suitable for enzymes that are sensitive to low pH.[1]

Data Presentation

Quantitative data is essential for evaluating the success of a purification strategy. The following tables provide a sample purification summary for a hypothetical biosynthetic enzyme and a comparison of commonly used metal ions in IMAC.

Table 1: Example Purification Summary for a His-tagged Biosynthetic Enzyme

Purification StepTotal Protein (mg)Enzyme Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010,000201001
Clarified Lysate4509,50021.1951.1
IMAC Flow-through4255001.25-
IMAC Wash1520013.32-
IMAC Elution9.58,55090085.545

Table 2: Comparison of Metal Ions for IMAC Purification

Metal IonRelative Affinity for His-tagBinding CapacitySelectivity (Purity)Common Application
Cu²⁺ Very HighHighModerateTightly binding proteins; potential for high non-specific binding.
Ni²⁺ HighHighGoodGeneral purpose, high-yield purification of His-tagged proteins.[9]
Co²⁺ ModerateModerateVery GoodHigh-purity applications; useful when Ni²⁺ results in co-purification of contaminants.[9]
Zn²⁺ ModerateModerateGoodPurification of proteins sensitive to oxidation; non-toxic alternative.[10]

Experimental Workflow & Optimization Logic

The following diagrams illustrate the standard experimental workflow for IMAC and the logical relationships in optimizing the purification process.

IMAC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Downstream Processing A 1. Expression of His-tagged Biosynthetic Enzyme B 2. Cell Harvest & Lysis A->B C 3. Clarification (Centrifugation/Filtration) B->C D 4. Column Equilibration (Binding Buffer) C->D E 5. Load Clarified Lysate D->E F 6. Wash Column (Wash Buffer) E->F G 7. Elute Target Enzyme (Elution Buffer) F->G H 8. Collect Fractions G->H I 9. Purity Analysis (SDS-PAGE) H->I J 10. Buffer Exchange/Desalting H->J K 11. Enzyme Activity Assay & Quantification I->K J->K

Caption: Standard experimental workflow for IMAC purification.

IMAC_Optimization Goal Optimal Purity & Yield Metal Metal Ion (Ni, Co, Zn) Goal->Metal Ligand Chelating Ligand (NTA, IDA) Goal->Ligand Buffers Buffer Conditions Goal->Buffers Elution Elution Strategy Goal->Elution pH pH (7-8) Buffers->pH Imidazole Low Imidazole in Wash Buffers->Imidazole Additives Additives (Glycerol, etc.) Buffers->Additives Gradient Gradient vs. Step Elution Elution->Gradient Elution_pH pH Shift Elution Elution->Elution_pH

Caption: Key factors influencing IMAC optimization.

Detailed Experimental Protocol: Purification of a His-tagged Biosynthetic Enzyme

This protocol provides a general procedure for purifying a His-tagged enzyme from an E. coli expression system using an Ni-NTA resin. Volumes should be adjusted based on the expression level and column size.

1. Materials and Reagents

  • Resin: Ni-NTA Agarose or similar IMAC resin

  • Chromatography Column: Gravity-flow or FPLC column

  • Buffer A (Lysis/Binding Buffer): 20 mM Tris-HCl, 500 mM NaCl, 10 mM Imidazole, pH 8.0.

  • Buffer B (Wash Buffer): 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0.

  • Buffer C (Elution Buffer): 20 mM Tris-HCl, 500 mM NaCl, 250 mM Imidazole, pH 8.0.[13]

  • Reagents for Lysis: Lysozyme, DNase I, Protease Inhibitor Cocktail.

  • Equipment: Centrifuge, sonicator or French press, spectrophotometer.

2. Protocol Steps

Step 1: Preparation of Cell Lysate

  • Harvest cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.[13]

  • Resuspend the cell pellet in 10-20 mL of ice-cold Buffer A per gram of cell paste. Add protease inhibitors.

  • Lyse the cells using a suitable method (e.g., sonication on ice or 3 passes through a French press at 1,000 psi).[13]

  • Add DNase I to reduce viscosity from released DNA.

  • Clarify the lysate by centrifugation at 17,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

  • Collect the supernatant (clarified lysate) and filter it through a 0.45 µm filter if intended for an FPLC system.

Step 2: Column Preparation and Equilibration

  • If using a pre-packed column, allow the storage buffer to drain out.[13]

  • Wash the resin with 3-5 column volumes (CV) of deionized water.

  • Equilibrate the column with 5-10 CV of Buffer A.[13] Allow the buffer to drain completely until it reaches the top of the resin bed.

Step 3: Sample Loading

  • Carefully apply the clarified lysate to the top of the equilibrated resin.[13]

  • Allow the lysate to flow through the column by gravity or at a recommended flow rate for FPLC systems (e.g., 1 mL/min for a 5 mL column).

  • Collect the flow-through fraction for analysis by SDS-PAGE to check for unbound target protein.

Step 4: Washing

  • Wash the column with 10-15 CV of Buffer B to remove non-specifically bound proteins.

  • Monitor the absorbance at 280 nm (A280) of the wash effluent until it returns to baseline, indicating that all unbound proteins have been washed away.

  • Collect wash fractions for analysis.

Step 5: Elution

  • Apply Buffer C to the column to elute the His-tagged enzyme.[13]

  • Collect the eluate in fractions of 0.5-1.0 CV.[13]

  • Monitor the A280 of the fractions to identify the protein peak. The majority of the target enzyme should elute within the first 2-5 CV.

  • Analyze the collected elution fractions by SDS-PAGE to confirm the purity of the enzyme.

Step 6: Column Regeneration and Storage

  • To regenerate the column, wash with 5 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4) to remove the metal ions.[5]

  • Wash with 5 CV of deionized water.

  • The column can be recharged with a fresh metal ion solution or stored in 20% ethanol to prevent microbial growth.[13]

IMAC is an efficient and versatile technique for the purification of His-tagged biosynthetic enzymes.[9][14] By carefully selecting the metal ion and chelating resin and by optimizing buffer and elution conditions, researchers can achieve high yields of pure, active enzymes suitable for a wide range of applications in research and drug development.[9][15]

References

Troubleshooting & Optimization

Optimizing fermentation conditions for increased Biphenomycin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for increased Biphenomycin A production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for producing this compound?

A1: this compound is most effectively produced through a mixed culture fermentation of Streptomyces griseorubiginosus and Pseudomonas maltophilia.[1][2] S. griseorubiginosus produces a precursor, Biphenomycin C, which is then converted to the active this compound by an enzyme produced by P. maltophilia.[1][3]

Q2: What are the general optimal fermentation conditions for Streptomyces species that can be applied to this compound production?

A2: While specific optimal conditions for this compound are not extensively published, general parameters for antibiotic production in Streptomyces can be used as a starting point. Optimal temperatures typically range from 25-30°C, with a neutral to slightly alkaline initial pH of 7.0-7.5.[4][5][6] Agitation should be sufficient to ensure aeration, often around 150-200 rpm in shake flask cultures.

Q3: What are suitable carbon and nitrogen sources for the fermentation medium?

A3: For antibiotic production by Streptomyces, common carbon sources include glucose and starch, while suitable nitrogen sources include soybean meal and yeast extract.[4][6] The ideal concentrations of these components should be determined experimentally for this compound production.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics like this compound.[3] For more complex matrices, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no this compound production - Absence or low activity of Pseudomonas maltophilia in the co-culture.- Suboptimal fermentation conditions (pH, temperature, aeration).- Inappropriate media composition.- Ensure a viable and active culture of P. maltophilia is used for co-inoculation.- Systematically optimize pH, temperature, and agitation speed.- Screen different carbon and nitrogen sources and their concentrations.
High levels of Biphenomycin C, but low this compound - Inefficient conversion of the precursor by P. maltophilia.- Increase the ratio of P. maltophilia to S. griseorubiginosus in the inoculum.- Optimize the timing of co-inoculation.- Ensure the fermentation conditions are also suitable for the enzymatic activity of P. maltophilia.
Poor growth of Streptomyces griseorubiginosus - Mycelial clumping leading to poor nutrient and oxygen transfer.- Contamination of the culture.- Add sterile glass beads or springs to shake flask cultures to promote dispersed growth.[9]- Implement strict aseptic techniques to prevent contamination.[10]
Inconsistent batch-to-batch production - Variability in inoculum quality.- Drifting of fermentation parameters.- Standardize the preparation of spore suspensions or vegetative inocula.- Calibrate and monitor probes for pH and dissolved oxygen regularly.

Quantitative Data Summary

The following table presents a summary of generally optimized fermentation parameters for antibiotic production from Streptomyces species. These should be considered as starting points for the optimization of this compound production.

Parameter Typical Range Reported Optimum for other Streptomyces Antibiotics Reference
Temperature25 - 37°C30°C[4]
Initial pH6.0 - 8.57.2[4]
Incubation Time5 - 12 days7 days[4]
Inoculum Size1 - 8% (v/v)4%[11]
Agitation Speed120 - 220 rpm180 rpm[6]

Experimental Protocols

Protocol 1: Mixed Culture Fermentation for this compound Production

  • Inoculum Preparation:

    • Prepare separate seed cultures of Streptomyces griseorubiginosus and Pseudomonas maltophilia in a suitable broth medium.

    • Incubate the S. griseorubiginosus culture at 28-30°C for 3-5 days.

    • Incubate the P. maltophilia culture at 30-37°C for 24-48 hours.

  • Production Fermentation:

    • Prepare the production medium with optimized carbon and nitrogen sources.

    • Inoculate the production medium with the S. griseorubiginosus seed culture.

    • After a predetermined period of growth (e.g., 24-48 hours), inoculate with the P. maltophilia seed culture.

    • Incubate the mixed culture under optimized conditions (temperature, pH, agitation) for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals.

    • Separate the biomass from the supernatant by centrifugation.

    • Analyze the supernatant for this compound and Biphenomycin C concentrations using HPLC or LC-MS.

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation:

    • Filter the fermentation supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

  • Quantification:

    • Prepare a standard curve using purified this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Biphenomycin_A_Biosynthesis_and_Production cluster_S_griseorubiginosus Streptomyces griseorubiginosus cluster_P_maltophilia Pseudomonas maltophilia Precursor_Peptide Precursor Peptide Biphenomycin_C Biphenomycin C Precursor_Peptide->Biphenomycin_C Biosynthetic Pathway Biphenomycin_A This compound Biphenomycin_C->Biphenomycin_A Enzymatic Conversion Enzyme Converting Enzyme Enzyme->Biphenomycin_A

Caption: this compound production via mixed culture fermentation.

Fermentation_Optimization_Workflow Start Start: Define Baseline Fermentation Conditions OFAT One-Factor-at-a-Time (OFAT) Screening of Key Parameters (pH, Temp, Media) Start->OFAT Analysis1 Analyze this compound Yield (HPLC/LC-MS) OFAT->Analysis1 RSM Response Surface Methodology (RSM) for Fine-Tuning Analysis1->RSM Identify Significant Factors Analysis2 Analyze this compound Yield (HPLC/LC-MS) RSM->Analysis2 Validation Validate Optimized Conditions in Scaled-up Fermentation Analysis2->Validation Determine Optimal Levels End End: Optimized Protocol Validation->End

Caption: Experimental workflow for fermentation optimization.

References

Improving the stability of Biphenomycin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Biphenomycin A in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency in solution is typically due to chemical or physical instability. As a peptide antibiotic, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline pH.

  • Oxidation: The phenol groups in the biphenyl moiety and other residues are susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation to form aspartic and glutamic acid, respectively, which can alter the molecule's structure and activity.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a decrease in the concentration of the active monomeric form.[1]

  • Adsorption: this compound may adsorb to the surfaces of storage containers, especially those made of glass or certain plastics, reducing the effective concentration in solution.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared and stored under the following conditions:

  • Solvent: Use a high-purity, anhydrous solvent such as DMSO for initial stock preparation. For aqueous buffers, use freshly prepared, high-purity water (e.g., WFI or Milli-Q).

  • Temperature: Store stock solutions at -20°C or below. For short-term storage (days to weeks), 2-8°C may be acceptable, but this should be verified with stability studies.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can promote aggregation and degradation, aliquot the stock solution into single-use volumes.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to minimize photo-oxidation.

Q3: I am observing precipitation in my this compound formulation. What could be the cause and how can I prevent it?

A3: Precipitation is likely due to either the poor solubility of this compound in the chosen solvent system or physical instability leading to aggregation.

  • Solubility Issues: If this compound has limited solubility in your aqueous buffer, consider adjusting the pH or including a co-solvent (e.g., ethanol, propylene glycol) in your formulation.

  • Aggregation: Aggregation can be triggered by factors such as pH, ionic strength, temperature fluctuations, and agitation. To mitigate aggregation, screen different buffer systems and excipients like surfactants (e.g., Polysorbate 80) or sugars (e.g., sucrose, trehalose) that can stabilize the peptide.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

If you are observing a rapid loss of this compound purity or concentration in your aqueous formulation, follow these troubleshooting steps:

Table 1: Hypothetical Degradation of this compound in Different Buffers at 25°C

Buffer System (pH 5.5)% this compound Remaining (24 hours)% this compound Remaining (72 hours)
Phosphate Buffer85%65%
Citrate Buffer92%80%
Acetate Buffer95%88%

Troubleshooting Steps:

  • pH Optimization: The stability of peptides is often pH-dependent.[2][3] Conduct a pH screening study using a range of buffers (e.g., acetate for pH 4-5.5, citrate for pH 3-6, phosphate for pH 6-8) to identify the pH at which this compound exhibits maximum stability.

  • Buffer Species: The type of buffer can influence stability. As suggested in the hypothetical data in Table 1, switching from a phosphate to an acetate buffer could improve stability.

  • Excipient Screening: Evaluate the effect of adding stabilizing excipients:

    • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid or methionine.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent like EDTA.

    • Bulking Agents/Lyoprotectants: For lyophilized formulations, sugars like sucrose or mannitol can help maintain the native conformation of this compound upon reconstitution.

Experimental Protocol: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • Acetate buffer (0.1 M, pH 4.0, 4.5, 5.0, 5.5)

  • Phosphate buffer (0.1 M, pH 6.0, 6.5, 7.0, 7.5)

  • HPLC system with a C18 column

  • Incubator/water bath set to the desired temperature (e.g., 25°C and 40°C for accelerated stability)

  • Vials (amber to protect from light)

Method:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.22 µm filter into sterile, amber vials.

  • Immediately analyze a sample from each pH condition at t=0 using a stability-indicating HPLC method to determine the initial concentration and purity.

  • Incubate the vials at the selected temperatures.

  • At specified time points (e.g., 24, 48, 72 hours, 1 week), withdraw aliquots from each vial.

  • Analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.

  • Plot the percentage of this compound remaining versus time for each pH to identify the optimal pH for stability.

Visual Guides

Potential Degradation Pathways of a Peptide Antibiotic

Biphenomycin_A This compound (Active) Hydrolysis Hydrolyzed Products (Inactive) Biphenomycin_A->Hydrolysis H₂O, pH Oxidation Oxidized Products (Inactive) Biphenomycin_A->Oxidation O₂, Metal Ions Deamidation Deamidated Products (Inactive) Biphenomycin_A->Deamidation pH, Temp Aggregation Aggregates (Inactive) Biphenomycin_A->Aggregation Temp, Conc.

Caption: Common degradation pathways for peptide-based antibiotics.

Experimental Workflow for this compound Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Formulation Prepare this compound in Test Buffers Initial_Analysis t=0 Analysis (HPLC, MS) Formulation->Initial_Analysis Incubate Incubate at Stress Conditions (e.g., 40°C) Initial_Analysis->Incubate Time_Points Sample at Defined Time Points Incubate->Time_Points HPLC_MS HPLC & MS Analysis Time_Points->HPLC_MS Data_Analysis Analyze Degradation Rate & Identify Degradants HPLC_MS->Data_Analysis

Caption: A typical workflow for conducting a stability study on this compound.

Decision Tree for Formulation Strategy

Start Instability Observed? Oxidation_Check Oxidation Detected? Start->Oxidation_Check Yes Final_Formulation Optimized Formulation Start->Final_Formulation No Hydrolysis_Check pH-dependent Degradation? Oxidation_Check->Hydrolysis_Check No Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Oxidation_Check->Add_Antioxidant Yes Aggregation_Check Aggregation/ Precipitation? Hydrolysis_Check->Aggregation_Check No Optimize_pH Optimize pH & Buffer Hydrolysis_Check->Optimize_pH Yes Add_Excipient Add Surfactant/ Co-solvent Aggregation_Check->Add_Excipient Yes Aggregation_Check->Final_Formulation No Add_Antioxidant->Hydrolysis_Check Optimize_pH->Aggregation_Check Add_Excipient->Final_Formulation

References

Enhancing the activity of Biphenomycin A biosynthetic enzymes with cofactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the activity of Biphenomycin A biosynthetic enzymes with cofactors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with the this compound biosynthetic enzymes.

Q1: My MNIO enzyme (BipEF) shows low or no hydroxylase activity on the precursor peptide.

A1: Low activity of the multinuclear non-heme iron-dependent oxidative (MNIO) enzyme, BipEF, which is responsible for the ortho-hydroxylation of phenylalanine residues, is a common issue. Here are several potential causes and troubleshooting steps:

  • Insufficient Iron Cofactor: The MNIO enzyme is iron-dependent. Ensure that you are supplementing your reaction with an adequate concentration of Fe²⁺. A recommended starting concentration is 1 mM FeSO₄ or (NH₄)₂Fe(SO₄)₂.[1]

  • Presence of Oxidizing Agents: The active state of the iron cofactor is crucial. The presence of oxidizing agents can inactivate the enzyme. Include a reducing agent like Dithiothreitol (DTT) in your reaction buffer, with a suggested concentration of 5 mM.[1]

  • Improper Protein Folding or Iron-Sulfur Cluster Assembly: If the enzyme is expressed heterologously, improper folding or incomplete assembly of the iron-sulfur cluster can lead to inactivity. Ensure that the expression and purification conditions are optimized for metalloprotein production. Co-expression with iron-sulfur cluster (ISC) assembly machinery proteins can sometimes improve the yield of active enzyme.

  • Precursor Peptide Leader Sequence: The leader peptide of the precursor is often crucial for enzyme recognition and activity. Truncated or modified precursor peptides lacking the necessary recognition elements may not be processed efficiently.[2]

  • Oxygen Lability: Iron-sulfur clusters can be sensitive to oxygen. While the MNIO uses molecular oxygen as a substrate, prolonged exposure to air during purification and storage can lead to inactivation. Perform purification and set up reactions in an anaerobic or low-oxygen environment if you suspect oxygen sensitivity.

Q2: The Radical SAM enzyme (BipD) is not catalyzing the C-C cross-linking of the ortho-tyrosine residues.

A2: The vitamin B12-dependent radical S-adenosylmethionine (SAM) enzyme, BipD, is essential for forming the biphenyl linkage in this compound.[2][3][4] Issues with its activity often stem from problems with its complex cofactors.

  • Inadequate Vitamin B12 (Cobalamin) Concentration: Vitamin B12 is a critical cofactor for this enzyme. Ensure that you are supplying a sufficient amount of methylcobalamin or a suitable precursor like hydroxocobalamin in your assay. The optimal concentration may need to be determined empirically but can range from 10 to 100 µM.

  • SAM Depletion or Degradation: S-adenosylmethionine is the source of the radical species required for catalysis. SAM is notoriously unstable, especially at neutral or alkaline pH. Use freshly prepared SAM solutions and consider setting up a SAM regeneration system for prolonged reactions.

  • Absence of a Reducing System: Radical SAM enzymes require a reducing agent to regenerate the active [4Fe-4S]¹⁺ cluster. Sodium dithionite is commonly used in in vitro assays at concentrations ranging from 1 to 5 mM.

  • Oxygen Sensitivity: The [4Fe-4S] cluster in radical SAM enzymes is extremely sensitive to oxygen. All purification and experimental steps should be performed under strictly anaerobic conditions inside a glovebox.

  • Substrate Availability: The radical SAM enzyme acts on the bis-hydroxylated precursor peptide. Ensure that the upstream MNIO enzyme is functioning correctly and providing the necessary substrate for the cross-linking reaction.

Q3: The Arginase (BipC) is not converting the arginine residue to ornithine.

A3: The arginase in the this compound pathway, BipC, requires a divalent metal cation for its activity.

  • Missing or Incorrect Metal Cofactor: Arginases typically utilize Mn²⁺ as a cofactor. Supplement your reaction buffer with a source of manganese, such as MnSO₄, at a concentration that may range from 0.1 to 1 mM.[2]

  • Substrate Specificity: In vitro reconstitution has shown that the arginase selectively modifies the bis-hydroxylated precursor peptide.[2] Ensure that the substrate has been properly processed by the MNIO enzyme before the arginase reaction.

  • pH Optimum: Arginases generally have an optimal pH in the alkaline range (pH 8.0-9.5). Check and optimize the pH of your reaction buffer.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for cofactors to enhance the activity of this compound biosynthetic enzymes. Note that these are starting points, and optimal concentrations may vary depending on specific experimental conditions.

EnzymeCofactorRecommended Starting ConcentrationNotes
MNIO (BipEF) Fe²⁺ (e.g., FeSO₄)1 mM[1]A reducing agent (e.g., 5 mM DTT) should be included.[1]
Arginase (BipC) Mn²⁺ (e.g., MnSO₄)0.1 - 1 mMActivity is dependent on prior hydroxylation of the substrate.[2]
Radical SAM (BipD) Vitamin B12 (Cobalamin)10 - 100 µMRequires a reducing system (e.g., sodium dithionite).
S-Adenosylmethionine (SAM)100 - 500 µMUse fresh solutions; consider a SAM regeneration system.
Hydroxylase (BipG) Fe²⁺ (e.g., FeSO₄)0.1 - 1 mMLikely requires a reducing agent and potentially α-ketoglutarate.
α-Ketoglutarate0.5 - 2 mMOften a co-substrate for non-heme iron hydroxylases.

Experimental Protocols

Protocol 1: In Vitro Assay for MNIO (BipEF) Hydroxylase Activity

  • Reaction Mixture Preparation: In an anaerobic environment (if oxygen sensitivity is a concern), prepare the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add the precursor peptide to a final concentration of 10-50 µM.

  • Add Dithiothreitol (DTT) to a final concentration of 5 mM.[1]

  • Add FeSO₄ to a final concentration of 1 mM from a fresh, anaerobic stock solution.[1]

  • Enzyme Addition: Initiate the reaction by adding the purified BipEF enzyme to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid or acetonitrile).

  • Analysis: Analyze the reaction products by HPLC-MS to detect the mass shift corresponding to one or two hydroxylation events (+16 Da or +32 Da, respectively).

Protocol 2: In Vitro Assay for Radical SAM (BipD) C-C Cross-linking Activity

  • Strict Anaerobic Conditions: All steps must be performed in a strictly anaerobic environment (e.g., a glovebox with <2 ppm O₂). All buffers and solutions must be thoroughly degassed.

  • Reaction Mixture Preparation: In an anaerobic vial, prepare the reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Add the bis-hydroxylated precursor peptide (product of the MNIO reaction) to a final concentration of 10-50 µM.

  • Add Vitamin B12 (e.g., methylcobalamin) to a final concentration of 50 µM.

  • Add S-adenosylmethionine (SAM) from a fresh, anaerobic stock to a final concentration of 200 µM.

  • Add a reducing agent, such as sodium dithionite, to a final concentration of 1-5 mM.

  • Enzyme Addition: Initiate the reaction by adding the purified and reconstituted BipD enzyme (containing the [4Fe-4S] cluster) to a final concentration of 2-10 µM.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 25-37°C) for 2-16 hours in the dark to prevent photolysis of Vitamin B12.

  • Quenching: Quench the reaction by adding an equal volume of quenching solution (e.g., 10% formic acid).

  • Analysis: Analyze the reaction products by HPLC-MS to detect the mass shift corresponding to the C-C bond formation (a loss of 2 Da due to the removal of two hydrogen atoms).

Visualizations

Biphenomycin_A_Biosynthesis cluster_precursor Precursor Peptide cluster_modifications Post-Translational Modifications cluster_final Final Product Precursor Precursor Peptide (with Leader Peptide) MNIO MNIO (BipEF) Ortho-hydroxylation Precursor->MNIO Fe²⁺, O₂ Arginase Arginase (BipC) Arg -> Orn MNIO->Arginase Mn²⁺ Hydroxylase Hydroxylase (BipG) Orn Hydroxylation Arginase->Hydroxylase Fe²⁺, O₂, α-KG Radical_SAM Radical SAM (BipD) C-C Cross-linking Hydroxylase->Radical_SAM Vit B12, SAM, Reducing Agent Protease Protease Leader Peptide Cleavage Radical_SAM->Protease Biphenomycin_A This compound Protease->Biphenomycin_A

Caption: Biosynthetic pathway of this compound highlighting the key enzymes and their required cofactors.

Troubleshooting_Workflow Start Low/No Product Formation Check_Enzyme Is the enzyme active? (e.g., positive control) Start->Check_Enzyme Check_Cofactors Are all cofactors present at optimal concentrations? Check_Enzyme->Check_Cofactors Yes Re_purify Re-purify enzyme or check expression conditions Check_Enzyme->Re_purify No Check_Substrate Is the substrate correct and not degraded? Check_Cofactors->Check_Substrate Yes Optimize_Cofactors Titrate cofactor concentrations (Fe²⁺, Mn²⁺, Vit B12, SAM) Check_Cofactors->Optimize_Cofactors No Check_Conditions Are reaction conditions (pH, temp, O₂) optimal? Check_Substrate->Check_Conditions Yes Verify_Substrate Verify substrate integrity (MS, HPLC) Check_Substrate->Verify_Substrate No Optimize_Conditions Optimize pH, temperature, and atmosphere (anaerobic) Check_Conditions->Optimize_Conditions No Success Successful Product Formation Check_Conditions->Success Yes Re_purify->Start Optimize_Cofactors->Start Verify_Substrate->Start Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting common issues in this compound in vitro enzyme assays.

References

Strategies to prevent degradation of Biphenomycin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Biphenomycin A during extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Problem 1: Low Yield of this compound Post-Extraction

Potential Cause Recommended Solution Preventative Measure
pH-induced Hydrolysis Neutralize the extraction solvent immediately after the initial separation. Use a buffered solution (pH 6.0-8.0) for subsequent purification steps.Monitor and maintain the pH of the culture broth and extraction solvents within a neutral range (pH 6.0-8.0). Avoid strongly acidic or alkaline conditions.[1][2][3][4]
Oxidative Degradation Purge all solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvents.[5]Work in a low-oxygen environment (e.g., under a nitrogen blanket) whenever possible. Store all solvents and the crude extract under an inert atmosphere.
Thermal Degradation Immediately cool the crude extract after any heat-generating steps (e.g., solvent evaporation).Perform all extraction and purification steps at reduced temperatures (4-10°C). Use rotary evaporation at low temperatures (<30°C) for solvent removal.[6]
Photodegradation If photodegradation is suspected, purify the degraded sample using chromatography to isolate any remaining this compound.Conduct all extraction and purification steps in the dark or under amber light. Wrap all glassware and storage containers in aluminum foil.[7][8][9]
Enzymatic Degradation Add protease inhibitors to the initial culture broth before extraction.The bicyclic structure of this compound offers some protection against proteases, but for maximum yield, consider adding protease inhibitors.[10][11][12]

Problem 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution Preventative Measure
Oxidized this compound Use preparative chromatography (e.g., HPLC) with a suitable stationary phase to separate the oxidized byproducts from the active compound.Implement strategies to prevent oxidation as outlined in Problem 1.
Hydrolyzed Fragments Employ size-exclusion chromatography to separate smaller, hydrolyzed peptide fragments from the intact this compound.Strictly control the pH throughout the extraction process to prevent hydrolysis of peptide bonds.
Solvent Adducts Re-purify the sample using a different solvent system in the chromatographic mobile phase.Use high-purity solvents and minimize prolonged contact between the extract and reactive solvents.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for extracting this compound?

A1: To minimize hydrolysis of the peptide bonds and degradation of other functional groups, it is recommended to maintain a pH between 6.0 and 8.0 throughout the extraction and purification process.[1]

Q2: How can I prevent the oxidation of the phenolic hydroxyl groups on the biphenyl moiety?

A2: Oxidation of the phenolic groups can be prevented by working in an oxygen-depleted environment, using deoxygenated solvents, and adding antioxidants to your extraction buffers. Conducting the extraction under an inert atmosphere like nitrogen or argon is highly effective.[5]

Q3: Is this compound sensitive to light?

A3: Yes, the biphenyl structure in this compound makes it susceptible to photodegradation, particularly when exposed to UV light.[7][8] It is crucial to protect the sample from light at all stages of the extraction process by using amber glassware or by covering containers with aluminum foil.

Q4: What is the optimal temperature for the extraction and storage of this compound?

A4: To prevent thermal degradation, all extraction procedures should be carried out at low temperatures, ideally between 4°C and 10°C. For short-term storage of solutions, refrigeration at 4°C is recommended. For long-term storage, lyophilized powder should be stored at -20°C or below.[6][13]

Q5: Which solvents are recommended for the extraction of this compound?

A5: Based on protocols for similar peptide antibiotics from Streptomyces, polar organic solvents such as n-butanol or ethyl acetate are commonly used for the initial extraction from the culture filtrate.[14] For chromatographic purification, solvent systems containing acetonitrile or methanol with a buffered aqueous phase are often employed.[15] The choice of solvent can impact stability, so it is advisable to minimize extraction times.

Experimental Protocols

General Extraction Protocol for this compound from Streptomyces griseorubiginosus

  • Culture Broth Preparation: Centrifuge the Streptomyces griseorubiginosus culture at 10,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 7.0.

    • Extract the supernatant twice with an equal volume of n-butanol or ethyl acetate.

    • Combine the organic layers.

  • Solvent Evaporation: Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 30°C.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to further purification using column chromatography (e.g., silica gel or preparative HPLC) with an appropriate solvent gradient.

Visualizations

BiphenomycinA_Degradation_Pathways cluster_degradation Degradation Pathways cluster_factors Contributing Factors Biphenomycin_A This compound Oxidation Oxidation Biphenomycin_A->Oxidation Hydrolysis Hydrolysis Biphenomycin_A->Hydrolysis Photodegradation Photodegradation Biphenomycin_A->Photodegradation Oxygen Oxygen Oxygen->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Hydrolysis High_Temp High Temperature High_Temp->Oxidation High_Temp->Hydrolysis UV_Light UV Light UV_Light->Photodegradation

Caption: Key degradation pathways for this compound.

Extraction_Workflow Start Start: S. griseorubiginosus Culture Centrifugation 1. Centrifugation (Separate mycelium and supernatant) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction 2. Solvent Extraction (e.g., n-butanol, pH 7.0) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Evaporation 3. Solvent Evaporation (<30°C, reduced pressure) Organic_Phase->Evaporation Crude_Extract Crude this compound Evaporation->Crude_Extract Purification 4. Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification End Pure this compound Purification->End

Caption: Recommended workflow for this compound extraction.

References

Addressing challenges in the scale-up of Biphenomycin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Biphenomycin A.

Troubleshooting Guides

Low Yield in Macrolactamization Step

Problem: A significant decrease in the yield of the macrocyclic peptide is observed when scaling up the macrolactamization reaction from milligram to gram or kilogram scale.

Possible Causes and Solutions:

Possible CauseRecommended Action
Intermolecular Reactions: At higher concentrations, linear peptide precursors are more likely to react with each other (dimerization or polymerization) rather than cyclizing.- High Dilution: Maintain a low effective concentration of the linear peptide. This can be achieved by slow addition of the linear peptide solution to a larger volume of solvent. - Syringe Pump Addition: Utilize a syringe pump for controlled, slow addition of the activated peptide precursor to the reaction vessel.
Inefficient Activation: The coupling reagent may not be effectively activating the carboxylic acid at a larger scale, leading to incomplete reactions or side reactions.- Optimize Coupling Reagent: Re-evaluate the choice of coupling reagent. For larger scale, reagents like HATU, HBTU, or PyBOP are often effective. It may be necessary to screen different reagents at the target scale. - Stoichiometry: Ensure the stoichiometry of the coupling reagent and base are optimized. A slight excess of the coupling reagent may be required.
Solvent Effects: The solvent used may not be optimal for maintaining the peptide in a conformation favorable for cyclization at higher concentrations.- Solvent Screening: Experiment with different solvent systems. A mixture of solvents, such as DMF/DCM, can sometimes improve solubility and cyclization efficiency.
Epimerization: The basic conditions of the macrolactamization can lead to racemization at the C-terminal amino acid, resulting in diastereomeric impurities that are difficult to separate and reduce the yield of the desired product.- Use of Additives: Include additives like HOBt or Cl-HOBt to suppress racemization. - Temperature Control: Perform the reaction at a lower temperature to minimize epimerization.
Challenges in Suzuki-Miyaura Coupling for Biaryl Linkage

Problem: The Suzuki-Miyaura coupling reaction to form the central biphenyl linkage of this compound is inefficient at a larger scale, leading to low yields and significant byproduct formation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction goes to completion, a common issue at larger scales.- Catalyst Loading: Increase the catalyst loading. While undesirable from a cost perspective, it may be necessary for robust conversion. - Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky electron-rich ligands like SPhos or XPhos may be more effective.
Poor Solubility: The reactants may not be fully soluble in the reaction mixture at a larger scale, leading to a heterogeneous reaction and poor conversion.- Solvent System: Optimize the solvent system. A mixture of an organic solvent (e.g., toluene, THF) and an aqueous base solution is typically used. The ratio may need to be adjusted for optimal solubility and reaction rate.
Byproduct Formation: Homocoupling of the boronic acid or dehalogenation of the aryl halide can become significant side reactions at scale.[1]- Control of Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is often used. - Oxygen-Free Conditions: Ensure the reaction is performed under strictly anaerobic conditions to minimize homocoupling.
Palladium Contamination: Residual palladium in the final product is a major concern in pharmaceutical synthesis.- Palladium Scavengers: After the reaction is complete, treat the reaction mixture with a palladium scavenger (e.g., thiol-functionalized silica gel) to remove residual palladium. - Recrystallization/Chromatography: Multiple recrystallizations or chromatographic purifications may be necessary to reduce palladium levels to an acceptable limit.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for a multi-step, large-scale synthesis of a this compound analog?

A1: A kilogram-scale synthesis of the protected cyclic tripeptide desoxy-biphenomycin B has been reported as a 16-step sequence with an overall yield for the longest linear sequence of 19.5%.[2] This can be considered a benchmark for a successful large-scale synthesis of a complex Biphenomycin analog. Achieving a double-digit percentage yield over such a long sequence is a significant accomplishment in process chemistry.

Q2: What are the most common impurities encountered in the large-scale synthesis of cyclic peptides like this compound?

A2: The impurity profile of a synthetic peptide can be complex.[3][4] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during solid-phase synthesis.

  • Insertion sequences: Peptides with an extra amino acid due to the use of excess reagents.

  • Diastereomers: Resulting from racemization during amino acid activation or macrolactamization.

  • Dimers and oligomers: Formed during the macrolactamization step due to intermolecular reactions.

  • Byproducts from side-chain deprotection: Incomplete removal of protecting groups or side reactions during deprotection.

  • Reagent- and solvent-related impurities: Residual coupling reagents, scavengers, and solvents.

Q3: How should the purification strategy be adapted when scaling up the synthesis of this compound?

A3: A single purification step is often insufficient at a larger scale. A multi-modal chromatography approach is typically necessary. For example, a common strategy is to use ion-exchange chromatography as an initial "capture" step to remove the bulk of impurities, followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing to achieve high purity.

Q4: Are there alternatives to chemical synthesis for producing this compound at a larger scale?

A4: The biosynthetic pathway of Biphenomycin-like macrocyclic peptides has been elucidated.[1][5][6] This involves a series of enzymatic modifications of a ribosomally synthesized precursor peptide.[1][5][6] This understanding provides a basis for exploring bioengineering strategies to enhance yields or produce analogs.[6] However, developing a robust and scalable fermentation and downstream processing workflow for a biosynthetic approach presents its own set of challenges.

Quantitative Data Summary

Due to the proprietary nature of large-scale pharmaceutical synthesis, detailed comparative data is often not publicly available. The following table provides a representative comparison of key parameters at different scales, based on common challenges and outcomes in complex peptide synthesis.

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Overall Yield 25-30%20-25%~19.5%[2]
Purity (crude) 60-70%50-60%40-50%
Macrolactamization Yield 50-60%35-45%30-40%
Suzuki Coupling Yield 80-90%70-80%65-75%
Final Purity (after purification) >98%>98%>98%
Reaction Time (Macrolactamization) 12-24 hours24-48 hours48-72 hours

Experimental Protocols

Representative Protocol for Large-Scale Macrolactamization

This protocol is a representative example for the cyclization of a linear peptide precursor of this compound at a 100-gram scale.

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and two syringe pumps is dried under vacuum and purged with nitrogen.

  • Solvent: 20 L of anhydrous N,N-dimethylformamide (DMF) is charged to the reactor and cooled to 0 °C.

  • Reagent Preparation:

    • The linear peptide precursor (100 g) is dissolved in 5 L of anhydrous DMF.

    • HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) are dissolved in 5 L of anhydrous DMF.

  • Slow Addition: The two solutions are added simultaneously to the cooled DMF in the reactor via syringe pumps over a period of 24 hours with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by HPLC every 4 hours.

  • Quenching: Once the reaction is complete (typically after 48 hours), the reaction is quenched by the addition of 1 L of water.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude cyclic peptide.

Representative Protocol for Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is a representative example for the biaryl coupling step in the synthesis of a this compound precursor at a 1-kilogram scale.

  • Reactor Setup: A 100 L glass-lined reactor is made inert with nitrogen.

  • Reagents:

    • Aryl halide precursor (1 kg)

    • Boronic acid precursor (1.2 equivalents)

    • Potassium carbonate (3 equivalents) as a 2M aqueous solution

    • Toluene (20 L)

    • SPhos (1.5 mol%)

    • Palladium(II) acetate (1 mol%)

  • Reaction Mixture: The aryl halide, boronic acid, and toluene are charged to the reactor. The mixture is sparged with nitrogen for 1 hour.

  • Catalyst Addition: The palladium acetate and SPhos are added to the reactor under a nitrogen blanket.

  • Reaction: The aqueous potassium carbonate solution is added, and the mixture is heated to 80 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by HPLC until completion (typically 12-18 hours).

  • Workup: The mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine.

  • Palladium Removal: The organic solution is treated with a silica-bound thiol scavenger (2 wt%) for 4 hours at 60 °C. The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

Scale_Up_Workflow cluster_0 Lab Scale Synthesis (mg to g) cluster_1 Process Development & Scale-Up (g to kg) cluster_2 Production Scale (kg) lab_synthesis Route Scouting & Initial Synthesis lab_purification RP-HPLC Purification lab_synthesis->lab_purification Crude Product lab_characterization Characterization (NMR, MS) lab_purification->lab_characterization Pure Product process_dev Process Optimization (Reagents, Solvents, Temp) lab_characterization->process_dev Technology Transfer suzuki_scaleup Suzuki Coupling Scale-Up process_dev->suzuki_scaleup macro_scaleup Macrolactamization Scale-Up suzuki_scaleup->macro_scaleup impurity_profiling Impurity Profiling macro_scaleup->impurity_profiling purification_dev Purification Method Development (Multi-column) impurity_profiling->purification_dev production_synthesis Kilogram Scale Synthesis purification_dev->production_synthesis Optimized Process production_purification Large-Scale Chromatography production_synthesis->production_purification Crude Product final_product Final API production_purification->final_product Purified Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Macrolactamization cause1 High Concentration? start->cause1 cause2 Inefficient Activation? start->cause2 cause3 Epimerization? start->cause3 solution1 Increase Dilution cause1->solution1 Yes solution2 Optimize Coupling Reagent cause2->solution2 Yes solution3 Add Racemization Suppressant cause3->solution3 Yes

Caption: Troubleshooting logic for low macrolactamization yield.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Biphenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity Biphenomycin A.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation broth?

A1: The purification of this compound, a cyclic peptide antibiotic, from the fermentation broth of Streptomyces griseorubiginosus typically involves a multi-step process. This process begins with the removal of mycelia, followed by a series of chromatographic separations to isolate and purify this compound from other components in the broth.

Q2: What are the critical initial steps in the purification process?

A2: The initial and most critical step is the efficient removal of the microbial cells (mycelia) from the culture broth, usually by centrifugation or filtration. This is followed by a preliminary separation using adsorption chromatography to capture the target compound and remove highly polar impurities.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A combination of different chromatographic techniques is generally employed. Adsorption chromatography (e.g., using Diaion HP-20 resin) is effective for initial capture. Subsequent purification steps often involve gel filtration chromatography (e.g., Sephadex LH-20) to separate compounds based on size, and reverse-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation and final polishing to achieve high purity.

Q4: What are the common impurities encountered during this compound purification?

A4: Impurities can include other antibiotic analogs produced by the streptomycete (like Biphenomycin B), degradation products of this compound, and various media components. In mixed cultures, precursors like Biphenomycin C may also be present.[1] Careful optimization of chromatographic steps is crucial for their removal.

Q5: How can I monitor the purity of this compound during the purification process?

A5: Thin-layer chromatography (TLC) and analytical RP-HPLC are commonly used to monitor the presence and purity of this compound in fractions collected during chromatography. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified compound and identify impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Initial Extraction
Possible Cause Suggested Solution
Incomplete adsorption to the resin - Ensure the pH of the fermentation broth is optimized before loading onto the adsorption column.- Check the flow rate during loading; a slower flow rate can improve binding.- Verify the capacity of the resin and ensure it is not being overloaded.
Premature elution from the resin - Use a stepwise gradient of elution solvents with increasing organic content to ensure that this compound elutes in a sharp band.- Analyze the flow-through and wash fractions for the presence of the target compound.
Degradation of this compound - Perform all purification steps at a low temperature (e.g., 4°C) to minimize enzymatic and chemical degradation.- Assess the pH stability of this compound and maintain the pH of buffers within its stable range.
Problem 2: Poor Resolution in Preparative HPLC
Possible Cause Suggested Solution
Inappropriate column chemistry - Screen different C18 and C8 reverse-phase columns to find the one that provides the best selectivity for this compound and its impurities.- Consider using a different stationary phase if co-elution persists.
Suboptimal mobile phase composition - Optimize the gradient slope and the organic solvent (acetonitrile or methanol) concentration.- Adjust the pH of the mobile phase; small changes can significantly impact the retention and resolution of peptides.- The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is often necessary for good peak shape in peptide separations.
Column overloading - Reduce the sample load to improve resolution. Perform a loading study to determine the optimal sample amount for the specific column.
Column aging or contamination - If resolution degrades over time, wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.- If performance is not restored, the column may need to be replaced.
Problem 3: Presence of Biphenomycin B or Other Analogs in the Final Product
Possible Cause Suggested Solution
Insufficient chromatographic selectivity - Employ a multi-step chromatography approach. The combination of adsorption, gel filtration, and RP-HPLC provides orthogonal separation mechanisms that can effectively separate closely related compounds.
Co-elution in the final RP-HPLC step - Fine-tune the HPLC gradient to enhance the separation between this compound and B. A shallower gradient around the elution time of the two compounds can improve resolution.- Experiment with different organic modifiers in the mobile phase.

Experimental Protocols

Protocol 1: General Purification Scheme for this compound

This protocol is a generalized procedure based on the initial isolation of this compound.

  • Fermentation and Mycelia Removal:

    • Culture Streptomyces griseorubiginosus under optimal conditions for this compound production.

    • Harvest the culture broth and remove the mycelia by centrifugation at 8,000 rpm for 15 minutes.

  • Adsorption Chromatography:

    • Adjust the pH of the supernatant to neutral (pH 7.0).

    • Load the supernatant onto a column packed with Diaion HP-20 resin.

    • Wash the column with water to remove unbound impurities.

    • Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

    • Monitor the fractions for antibacterial activity or by TLC/HPLC to identify the this compound-containing fractions.

  • Gel Filtration Chromatography:

    • Pool and concentrate the active fractions from the previous step.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC/HPLC and pool the fractions containing this compound.

  • Preparative Reverse-Phase HPLC:

    • Further purify the this compound-containing fractions by preparative RP-HPLC on a C18 column.

    • Use a linear gradient of acetonitrile in water containing 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect the peak corresponding to this compound.

  • Final Product Preparation:

    • Lyophilize the purified fraction to obtain high-purity this compound as a white powder.

Data Presentation

Table 1: Example of a Purification Summary Table for this compound

Purification StepTotal Volume (mL)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Supernatant10,000500,00050100<1
Diaion HP-20 Eluate500450,0004509015
Sephadex LH-20 Pool100350,0002,5007060
Preparative HPLC Pool20250,00010,00050>98

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Visualizations

BiphenomycinA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Purification cluster_2 Downstream Processing - High-Resolution Purification Fermentation Fermentation Mycelia_Removal Mycelia Removal (Centrifugation) Fermentation->Mycelia_Removal Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20) Mycelia_Removal->Adsorption_Chromatography Gel_Filtration Gel Filtration (e.g., Sephadex LH-20) Adsorption_Chromatography->Gel_Filtration Preparative_HPLC Preparative RP-HPLC (C18 Column) Gel_Filtration->Preparative_HPLC Lyophilization Lyophilization Preparative_HPLC->Lyophilization High_Purity_Biphenomycin_A High-Purity This compound Lyophilization->High_Purity_Biphenomycin_A

Caption: A generalized workflow for the purification of this compound.

HPLC_Troubleshooting_Logic Start Poor HPLC Resolution Check_Overloading Is the column overloaded? Start->Check_Overloading Reduce_Load Reduce Sample Load Check_Overloading->Reduce_Load Yes Check_Mobile_Phase Is the mobile phase optimal? Check_Overloading->Check_Mobile_Phase No Good_Resolution Improved Resolution Reduce_Load->Good_Resolution Optimize_Gradient Optimize Gradient and/or Solvent Composition Check_Mobile_Phase->Optimize_Gradient No Check_Column_Health Is the column in good condition? Check_Mobile_Phase->Check_Column_Health Yes Optimize_Gradient->Good_Resolution Wash_Column Wash or Replace Column Check_Column_Health->Wash_Column No Check_Column_Health->Good_Resolution Yes Wash_Column->Good_Resolution

Caption: A logical workflow for troubleshooting poor HPLC resolution.

References

Validation & Comparative

Biphenomycin A vs. Vancomycin: A Comparative Guide on Activity Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative overview of Biphenomycin A and vancomycin, a last-resort antibiotic for serious MRSA infections. While extensive data is available for vancomycin, research on the specific activity of this compound against resistant S. aureus strains is limited. This guide summarizes the current state of knowledge to aid researchers and drug development professionals.

Executive Summary

Comparative Data

Due to the limited availability of specific data for this compound against resistant S. aureus, a direct quantitative comparison is not currently possible. The following table summarizes the available information for both compounds.

FeatureThis compoundVancomycin
Spectrum of Activity Gram-positive bacteria[1]Primarily Gram-positive bacteria, including streptococci, enterococci, and staphylococci[2]
Activity against MRSA Data not availableActive, but with increasing reports of reduced susceptibility.[3]
Activity against VISA/VRSA Data not availableVISA: MIC 4-8 µg/mL; VRSA: MIC ≥ 16 µg/mL.[4]
Mechanism of Action Not fully elucidatedInhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6]
Known Resistance Mechanisms Not applicableAlteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser, and thickening of the cell wall.[5]

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. It is known to be a peptide antibiotic and is active against Gram-positive bacteria.[1]

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[2] It forms hydrogen bonds with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the peptidoglycan precursors.[4] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby weakening the cell wall and leading to bacterial lysis.[4] Resistance to vancomycin in S. aureus typically involves two main mechanisms: the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which reduces the binding affinity of vancomycin, and the thickening of the cell wall with an increased number of D-Ala-D-Ala residues that act as decoys, trapping the antibiotic.[5]

Experimental Protocols

A direct comparison of the antibacterial activity of this compound and vancomycin against resistant Staphylococcus aureus would necessitate standardized in vitro susceptibility testing. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antibacterial potency.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Standardized and well-characterized strains of resistant S. aureus (e.g., MRSA, VISA, VRSA) and a susceptible control strain (e.g., methicillin-susceptible S. aureus - MSSA).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Stock solutions of this compound and vancomycin of known concentrations.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Isolate colonies of the test bacteria from an overnight culture on a non-selective agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound and vancomycin in CAMHB directly in the 96-well plates.
  • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the antibacterial activity of a compound against a bacterial strain.

experimental_workflow Generalized Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Strain Culture (e.g., Resistant S. aureus) start->bacterial_culture antibiotic_prep Prepare Antibiotic Stock Solutions (this compound & Vancomycin) start->antibiotic_prep inoculation Inoculation of wells with standardized bacterial suspension bacterial_culture->inoculation serial_dilution Serial Dilution of Antibiotics in 96-well plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C for 16-20h) inoculation->incubation read_results Visual or Spectrophotometric Reading of Plates incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: A flowchart of the key steps in determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While this compound has been identified as an antibiotic with activity against Gram-positive bacteria, there is a clear knowledge gap regarding its efficacy against clinically important resistant strains of Staphylococcus aureus. The well-established mechanism of action and extensive clinical data for vancomycin provide a benchmark for the evaluation of new antibiotics. To ascertain the potential of this compound as a therapeutic agent for resistant staphylococcal infections, further research is imperative. Direct, head-to-head studies employing standardized methodologies are required to generate the quantitative data needed for a meaningful comparison with vancomycin and other existing treatments. Such studies would be a critical step in the pre-clinical development of this compound and in addressing the urgent need for new antibiotics to combat antimicrobial resistance.

References

Comparative Analysis of Biphenomycin A and Linezolid Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

Vancomycin-Resistant Enterococci (VRE) represent a significant and growing threat in healthcare settings, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of Biphenomycin A, a novel peptide antibiotic, and linezolid, an established oxazolidinone antibiotic, for their activity against VRE. While extensive data is available for linezolid, demonstrating its clinical utility against VRE, a comprehensive search of publicly available scientific literature reveals a significant lack of specific experimental data on the efficacy of this compound against VRE strains.

This document summarizes the known characteristics of this compound and presents a detailed analysis of linezolid's performance against VRE, supported by experimental data from various studies. Furthermore, it outlines the standard experimental protocols required for a direct comparative assessment and provides visualizations of the known mechanism of action for linezolid and the biosynthetic pathway for this compound. The clear data gap for this compound highlights a critical area for future research to evaluate its potential as a therapeutic agent for VRE infections.

Introduction to the Compounds

This compound: A Novel Peptide Antibiotic
Linezolid: An Established Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is a well-established therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria, including VRE.[6] Linezolid functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[7] Its efficacy against VRE has been extensively studied and documented in numerous in vitro and in vivo investigations.

Comparative Efficacy Against VRE: A Data-Driven Analysis

A direct comparative analysis of this compound and linezolid against VRE is hampered by the lack of specific experimental data for this compound. The following sections present the available quantitative data for linezolid's activity against VRE.

Minimum Inhibitory Concentration (MIC) Data for Linezolid against VRE

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.

VRE SpeciesNumber of IsolatesLinezolid MIC Range (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
E. faecium75≤2 - 422[8]
E. faecalis & E. faecium8SusceptibleN/AN/A[6]
E. faeciumN/AN/AN/A≥4[9]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates that the data was not available in the cited reference.

Time-Kill Kinetics of Linezolid against VRE

Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

VRE StrainLinezolid ConcentrationTime (hours)Log10 CFU/mL ReductionOutcomeReference
E. faecium2 x MIC24Not specifiedBacteriostatic[10]
E. faecalis2 x MIC24Not specifiedBacteriostatic[10]

Note: A ≥3-log10 reduction in CFU/mL is typically considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.

In Vivo Efficacy of Linezolid against VRE

Animal models are crucial for evaluating the therapeutic potential of an antibiotic in a living organism.

Animal ModelVRE StrainLinezolid Dosing RegimenOutcomeReference
Mouse PeritonitisE. faecalisNot specifiedEffective in treating VRE infection[11]
Mouse Ileal LoopVRENot specifiedReduced VRE colonization[12]

Mechanism of Action

This compound

The precise molecular target and mechanism of antibacterial action for this compound have not been fully elucidated in the available literature. However, its biosynthetic pathway is known.

Biphenomycin_A_Biosynthesis Precursor_Peptide Precursor Peptide Ortho_hydroxylation Ortho-hydroxylation (BipC/D/E) Precursor_Peptide->Ortho_hydroxylation Biaryl_crosslinking Biaryl Cross-linking (BipB) Ortho_hydroxylation->Biaryl_crosslinking Side_chain_modification Side-chain Modification (BipF/G) Biaryl_crosslinking->Side_chain_modification Proteolytic_processing Proteolytic Processing (BipH) Side_chain_modification->Proteolytic_processing Biphenomycin_A This compound Proteolytic_processing->Biphenomycin_A

Fig. 1: Biosynthetic Pathway of this compound.
Linezolid

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Linezolid_Mechanism_of_Action 30S 30S Subunit Initiation_Complex 70S Initiation Complex (Functional) 30S->Initiation_Complex 50S 50S Subunit 50S->Initiation_Complex 50S->Initiation_Complex prevents formation mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth enables MIC_Determination_Workflow start Start prep_antibiotics Prepare serial dilutions of This compound and Linezolid start->prep_antibiotics prep_inoculum Prepare standardized VRE inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing antibiotic dilutions prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Time_Kill_Assay_Workflow start Start prep_cultures Prepare VRE cultures in logarithmic growth phase start->prep_cultures add_antibiotics Add this compound or Linezolid at desired concentrations (e.g., 1x, 4x MIC) prep_cultures->add_antibiotics incubate Incubate at 37°C with shaking add_antibiotics->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count_colonies Incubate plates and count Colony Forming Units (CFU) plate->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed eukaryotic cells (e.g., HeLa, HepG2) in a 96-well plate start->seed_cells add_compounds Add serial dilutions of This compound and Linezolid seed_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_reagent Add viability reagent (e.g., MTT, resazurin) incubate->add_reagent measure_signal Measure absorbance or fluorescence add_reagent->measure_signal calculate_viability Calculate cell viability (%) relative to untreated control measure_signal->calculate_viability end End calculate_viability->end In_Vivo_Efficacy_Workflow start Start animal_model Select appropriate animal model (e.g., mouse peritonitis or bacteremia model) start->animal_model induce_infection Induce VRE infection animal_model->induce_infection administer_treatment Administer this compound, Linezolid, or vehicle control at various doses induce_infection->administer_treatment monitor_animals Monitor survival, clinical signs, and weight loss administer_treatment->monitor_animals assess_bacterial_load At endpoint, harvest organs (e.g., spleen, liver) and determine bacterial load (CFU/gram) monitor_animals->assess_bacterial_load analyze_data Compare treatment groups to control group assess_bacterial_load->analyze_data end End analyze_data->end

References

Efficacy of Biphenomycin A against clinically isolated β-lactam-resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Efficacy Comparison and Methodological Guide for Researchers

The rising tide of antibiotic resistance, particularly against β-lactam antibiotics, necessitates the exploration of novel antimicrobial agents. Biphenomycin A, a cyclic peptide antibiotic isolated from Streptomyces griseorubiginosus, has demonstrated potent activity against Gram-positive bacteria, positioning it as a potential therapeutic agent against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides a comparative overview of this compound's efficacy, supported by available data and contextualized with the performance of established antibiotics. Detailed experimental protocols for key assays are also presented to facilitate further research and standardized evaluation.

Comparative Efficacy Against β-Lactam-Resistant Strains

While direct, extensive comparative studies on the efficacy of this compound against a broad range of clinically isolated β-lactam-resistant strains are not yet widely published, preliminary findings and the general characteristics of peptide antibiotics allow for an informed comparison with current standard-of-care treatments. The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for common antibiotics against MRSA, providing a benchmark for assessing the potential of this compound.

It is important to note that the efficacy of antibiotics can vary significantly based on the specific bacterial strain and the experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticClassTypical MIC Range (μg/mL) against MRSAReference
This compound Cyclic PeptideData not widely available; potent against Gram-positive bacteria[1]
VancomycinGlycopeptide0.5 - 2[2][3]
DaptomycinLipopeptide0.25 - 1[3]
LinezolidOxazolidinone1 - 4[4]
CeftarolineCephalosporin0.25 - 1[3]
DalbavancinLipoglycopeptide0.03 - 0.12[3]

Table 2: In Vitro Efficacy of Selected Antibiotics against MRSA

AntibioticKey Efficacy HighlightsNoteworthy Limitations
This compound Potent in vitro and in vivo activity against Gram-positive bacteria demonstrated in a mouse mastitis model.[5]Limited publicly available data on MICs against a wide range of clinical β-lactam-resistant isolates.
VancomycinLong-standing "gold standard" for MRSA infections.[6]Reports of reduced susceptibility and potential for nephrotoxicity.[6]
DaptomycinRapid bactericidal activity against MRSA.[7]Inactivated by pulmonary surfactant, limiting its use in pneumonia.
LinezolidOrally bioavailable option for MRSA infections.Primarily bacteriostatic against S. aureus.
CeftarolineActive against MRSA due to high affinity for PBP2a.Potential for resistance development.
DalbavancinLong half-life allows for infrequent dosing.High cost and limited clinical experience compared to other agents.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. The following are detailed protocols for key experiments used to evaluate the activity of antimicrobial agents like this compound against β-lactam-resistant strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial culture (e.g., MRSA clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other comparator antibiotics

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[8]

  • Antibiotic Dilution: Prepare serial twofold dilutions of the antibiotics in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture (e.g., MRSA)

  • CAMHB

  • This compound and comparator antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: Add the antibiotic at the desired concentrations to the bacterial suspension. A control tube without antibiotic is also included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[9]

Visualizing Antimicrobial Evaluation and Action

To better illustrate the processes involved in evaluating a novel antibiotic and its potential mechanism, the following diagrams are provided.

Antimicrobial_Efficacy_Workflow Workflow for Antimicrobial Efficacy Testing cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Initial Screening (e.g., Disk Diffusion) B MIC Determination (Broth Microdilution) A->B C Time-Kill Kinetics B->C E Membrane Permeability Assays B->E D Biofilm Assays C->D I Animal Models of Infection (e.g., Murine Peritonitis, Thigh Infection) D->I G Microscopy (SEM, TEM) E->G F Macromolecular Synthesis Inhibition F->G H Toxicity Studies H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis I->J

Caption: A generalized workflow for the evaluation of a novel antimicrobial agent.

Peptide_Antibiotic_MoA Hypothesized Mechanism of Action for Cationic Peptide Antibiotics cluster_0 Bacterial Cell Cell_Membrane Bacterial Cytoplasmic Membrane (Negatively Charged) Cytoplasm Cytoplasm Peptide Cationic Antimicrobial Peptide (e.g., this compound) Binding Binding to Membrane Peptide->Binding Electrostatic Interaction Pore_Formation Pore Formation/ Membrane Disruption Binding->Pore_Formation Membrane Perturbation Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore_Formation->Leakage Loss of Integrity Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: A potential mechanism of action for peptide antibiotics like this compound.

References

The Biphenomycin Enigma: A Comparative Guide to a Potent Antibiotic Family and the Untapped Potential of its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics is a paramount challenge. Biphenomycin A, a unique cyclic peptide antibiotic, presents a compelling scaffold for new drug discovery. This guide provides a comparative overview of the known Biphenomycin family and outlines the structure-activity relationship (SAR) studies that could unlock its full therapeutic potential.

This compound and its natural analogs are potent antibacterial agents, particularly against Gram-positive bacteria.[1][2] Their complex, cyclic structure, which includes a distinctive biphenyl moiety within a 15-membered ring, sets them apart from many existing antibiotic classes.[1] Despite their discovery decades ago, detailed SAR studies on a wide range of synthetic analogs have been limited. However, the recent elucidation of the biphenomycin biosynthetic pathway has opened the door for the generation of novel analogs, making SAR studies a timely and critical endeavor.[3][4][5][6][7][8]

A Comparative Look at the Biphenomycin Family

To date, three primary members of the biphenomycin family have been identified: this compound, Biphenomycin B, and Biphenomycin C.

CompoundMolecular FormulaKey Structural FeaturesReported Antibacterial Activity
This compound C₂₃H₂₈N₄O₈Core cyclic peptide structure with a biphenyl moiety.Potent activity against Gram-positive bacteria, with very low acute toxicity reported in mice.[2]
Biphenomycin B C₂₃H₂₈N₄O₇Structurally similar to this compound.Active against bacteria, particularly Gram-positive strains.[2]
Biphenomycin C Not providedIdentified as a precursor to this compound, consisting of the this compound structure with an attached arginylserine residue.Precursor to the active this compound.[9]

Charting the Course for Discovery: A General Workflow for SAR Studies

The systematic exploration of how structural modifications to this compound affect its antibacterial activity is the core of SAR studies. A typical workflow for such an investigation is outlined below.

SAR_Workflow cluster_synthesis Analog Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Start Identify this compound Scaffold Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical or Biosynthetic Synthesis of Analogs Design->Synthesis Purification Purification and Characterization (e.g., HPLC, MS, NMR) Synthesis->Purification Screening Primary Screening: Antibacterial Activity (e.g., MIC Assay) Purification->Screening Toxicity Secondary Screening: Cytotoxicity Assays (e.g., Hemolysis) Screening->Toxicity Mechanism Mechanism of Action Studies (Optional) Screening->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Toxicity->SAR_Analysis Mechanism->SAR_Analysis Lead_ID Identification of Lead Compounds SAR_Analysis->Lead_ID Optimization Further Optimization of Lead Compounds Lead_ID->Optimization Iterative Refinement End Candidate Drug Lead_ID->End Successful Candidate Optimization->Design

A generalized workflow for structure-activity relationship (SAR) studies of this compound analogs.

Potential Avenues for this compound Modification

Based on the core structure of this compound, several key areas can be targeted for modification to probe their impact on antibacterial activity. The following diagram illustrates some of these potential modification sites.

Biphenomycin_Modifications cluster_modifications Potential Modification Sites Biphenomycin_A This compound Core Structure R_Group Modification of Amino Acid Side Chains Biphenomycin_A->R_Group Backbone Alteration of the Peptide Backbone Biphenomycin_A->Backbone Biphenyl Substitution on the Biphenyl Moiety Biphenomycin_A->Biphenyl Macrocycle Modification of Macrocycle Size and Conformation Biphenomycin_A->Macrocycle

Hypothetical modification sites on the this compound scaffold for SAR studies.

Experimental Protocols: A Foundation for Comparative Data

To ensure that data from SAR studies are comparable and reproducible, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing antibacterial potency.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a this compound analog that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • This compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each analog in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted analogs.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer to quantify bacterial growth.

The future of this compound and its analogs as a potential new class of antibiotics hinges on systematic and rigorous SAR studies. By leveraging the recently understood biosynthetic pathways and applying standardized evaluation protocols, the scientific community is now better equipped to explore the full therapeutic potential of this fascinating and potent family of natural products.

References

Biphenomycin A: A Comparative Analysis of In Vivo Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antibacterial activity of Biphenomycin A against other therapeutic alternatives. While this compound has demonstrated activity against Gram-positive bacteria in animal models with low toxicity, publicly available quantitative data from these studies are limited.[1][2] This guide summarizes the available qualitative information for this compound and presents quantitative in vivo efficacy data for comparator antibiotics—Vancomycin, Linezolid, and Daptomycin—in established mouse infection models.

Executive Summary

This compound is a peptide antibiotic with confirmed in vivo activity, particularly against Gram-positive bacteria.[1] Studies in mice have indicated very low acute toxicity.[1] However, a lack of detailed, publicly accessible quantitative data, such as the 50% effective dose (ED50), survival rates at specific dosages, or bacterial load reduction in infected tissues, currently prevents a direct quantitative comparison with other antibiotics.

This guide presents in vivo efficacy data for three commonly used antibiotics against Staphylococcus aureus, a key target for Gram-positive antibacterial agents:

  • Vancomycin: A glycopeptide antibiotic often used as a first-line treatment for serious methicillin-resistant Staphylococcus aureus (MRSA) infections.

  • Linezolid: An oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).

  • Daptomycin: A lipopeptide antibiotic with rapid bactericidal activity against Gram-positive bacteria.

The data presented is collated from various murine infection models, including thigh, skin and soft tissue, and sepsis models, providing a benchmark for the potential therapeutic efficacy of new compounds like this compound.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of Vancomycin, Linezolid, and Daptomycin in mouse models of Staphylococcus aureus infection.

Table 1: In Vivo Efficacy of Vancomycin against Staphylococcus aureus in Mouse Infection Models

Infection ModelMouse StrainDosing RegimenEfficacy EndpointResult
Thigh InfectionNeutropenic1,200 mg/kg/day (divided q3h)Bacterial Load ReductionSignificant reduction in resistant subpopulations after 12 cycles.[3]
Skin Infection (MRSA)-110 mg/kg (single dose)Bacterial Load ReductionSignificant reduction in bacterial count in liver, kidney, and spleen.
Sepsis (MRSA)--ED502.32–5.84 mg/kg[4]

Table 2: In Vivo Efficacy of Linezolid against Staphylococcus aureus in Mouse Infection Models

Infection ModelMouse StrainDosing RegimenEfficacy EndpointResult
Thigh Infection (Neutropenic)-100 mg/kg (b.i.d.)Bacterial Load Reduction>1 log10 kill from baseline inoculum.[5]
Skin/Groin Abscess-100 mg/kg (b.i.d. for 4 days)Bacterial Load Reduction~1 log10 killing from baseline inoculum.[5][6]
Sepsis (MRSA)--ED503.07–7.60 mg/kg[4]
Skin Wound Infection (CA-MRSA)-Oral administrationBacterial Load ReductionEffective in reducing bacterial burden, with a more rapid therapeutic effect compared to clindamycin, doxycycline, and TMP/SMX.[7]

Table 3: In Vivo Efficacy of Daptomycin against Staphylococcus aureus in Mouse Infection Models

Infection ModelMouse StrainDosing RegimenEfficacy EndpointResult
Thigh Infection (Neutropenic)-3.7 mg/kg (single i.p. dose)ED50ED50 of 3.7 mg/kg.[8]
Thigh Infection (Neutropenic, MRSA)-4-6 mg/kg/dayBacterial Load Reduction4.5-5 log10 CFU reduction against MRSA.[9]
Thigh Infection (Neutropenic, MRSA)-Loading dose: 8 mg/kg day 1, 4 mg/kg day 2Bacterial Load ReductionGreater antimicrobial activity with a loading dose for MRSA with MIC ≤1 mg/L.[10]
Skin Wound Infection (CA-MRSA)DiabeticSubcutaneous administrationTherapeutic EffectMore rapid therapeutic effect compared to vancomycin.[7]

Experimental Protocols

The following are generalized experimental protocols for murine infection models commonly used to evaluate the in vivo efficacy of antibacterial agents.

Murine Thigh Infection Model

This model is used to assess the efficacy of an antimicrobial agent in a localized deep-tissue infection.

  • Animal Preparation: Immunocompetent or neutropenic mice are used. Neutropenia is typically induced by intraperitoneal injection of cyclophosphamide.

  • Infection: A standardized inoculum of Staphylococcus aureus is injected into the thigh muscle of the mice.

  • Treatment: The test compound (e.g., this compound) and comparator antibiotics are administered at various doses and schedules (e.g., single dose, multiple doses over 24-48 hours). Administration routes can include intravenous, intraperitoneal, subcutaneous, or oral.

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are excised and homogenized. The number of viable bacteria (Colony Forming Units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar medium.

  • Data Analysis: The efficacy is typically expressed as the change in log10 CFU per gram of tissue compared to untreated controls. Dose-response curves can be generated to determine parameters like the ED50.[8]

Murine Sepsis Model

This model evaluates the ability of an antimicrobial agent to protect against a systemic, life-threatening infection.

  • Animal Preparation: Mice are typically used without immunosuppression.

  • Infection: A lethal or sub-lethal dose of Staphylococcus aureus is administered, usually via intraperitoneal or intravenous injection, to induce sepsis.[11]

  • Treatment: The test compound and comparators are administered at different doses and times relative to the infection.

  • Efficacy Assessment: The primary endpoint is typically survival, monitored over a period of several days. Other parameters such as bacterial load in blood and organs (spleen, liver, kidneys) can also be assessed at specific time points.

  • Data Analysis: Survival curves are generated and compared between treatment groups. The protective dose 50 (PD50) or ED50, the dose that protects 50% of the animals from death, can be calculated.[12]

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is used to evaluate the efficacy of antimicrobial agents against localized skin infections.

  • Animal Preparation: The backs of the mice are shaved. The skin can be abraded or incised to facilitate infection.

  • Infection: A defined inoculum of Staphylococcus aureus is applied to the prepared skin area.

  • Treatment: The test compound can be applied topically or administered systemically.

  • Efficacy Assessment: The progression of the skin lesion is monitored (e.g., size, severity score). At the end of the study, the skin tissue at the infection site is excised to determine the bacterial load (CFU/gram of tissue).[5][6]

  • Data Analysis: The reduction in bacterial load and/or improvement in lesion scores are compared between treated and control groups.

Visualizations

Experimental Workflow for In Vivo Antibacterial Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_prep Animal Model Preparation (e.g., Neutropenia Induction) infection Infection of Mice (Thigh, Sepsis, or Skin Model) animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection treatment Administration of Test Compounds (this compound & Comparators) infection->treatment endpoint Endpoint Measurement (Survival Rate or Bacterial Load) treatment->endpoint

Caption: A generalized workflow for evaluating the in vivo efficacy of antibacterial agents.

Mechanism of Action

The precise mechanism of action for this compound's antibacterial activity has not been fully elucidated in the reviewed literature. While its biosynthetic pathway is a subject of current research, the specific cellular targets or signaling pathways it disrupts in bacteria remain largely unknown. Further investigation is required to understand how this compound exerts its bactericidal or bacteriostatic effects.

Conclusion

This compound shows promise as an in vivo active antibacterial agent against Gram-positive bacteria with a favorable initial safety profile in mice. However, the absence of detailed quantitative efficacy data in the public domain makes a direct comparison with established antibiotics challenging. The data and protocols provided for Vancomycin, Linezolid, and Daptomycin serve as a valuable reference for the future evaluation of this compound and other novel antibacterial candidates. Further studies are crucial to quantify the in vivo efficacy of this compound and to elucidate its mechanism of action, which will be essential for its potential development as a therapeutic agent.

References

Unraveling Resistance: A Comparative Analysis of Biphenomycin A Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of preclinical antibiotic development is the characterization of cross-resistance with existing antimicrobial agents. This guide provides a comparative framework for understanding the potential for cross-resistance between the novel peptide antibiotic, Biphenomycin A, and other major antibiotic classes. Due to the limited publicly available data on this compound cross-resistance, this guide presents a standardized methodology and hypothetical data to illustrate how such studies are conducted and interpreted by researchers, scientists, and drug development professionals.

This compound is a peptide antibiotic that has demonstrated potent activity, particularly against Gram-positive bacteria.[1][2] It is reported to have low toxicity in murine models, making it an interesting candidate for further development.[1] However, a comprehensive understanding of its resistance profile, including the potential for cross-resistance with other antibiotics, is crucial for predicting its clinical utility.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

To assess cross-resistance, the minimum inhibitory concentration (MIC) of this compound and a panel of representative antibiotics from different classes would be determined against a collection of bacterial strains. This panel should include a susceptible wild-type strain and well-characterized resistant mutants. The following table presents hypothetical MIC data to illustrate the potential outcomes of such a study.

Table 1: Hypothetical Minimum Inhibitory Concentrations (µg/mL) of this compound and Other Antibiotic Classes Against Staphylococcus aureus

Bacterial StrainThis compoundVancomycin (Glycopeptide)Daptomycin (Lipopeptide)Linezolid (Oxazolidinone)Ciprofloxacin (Fluoroquinolone)
S. aureus ATCC 29213 (Wild-Type)110.520.5
S. aureus SA-V1 (Vancomycin-Intermediate)180.520.5
S. aureus SA-D2 (Daptomycin-Resistant)211620.5
S. aureus SA-L3 (Linezolid-Resistant)110.5640.5
S. aureus SA-C4 (Ciprofloxacin-Resistant)110.5232

Interpretation of Hypothetical Data:

  • No Cross-Resistance with Glycopeptides, Oxazolidinones, and Fluoroquinolones: In this hypothetical scenario, the vancomycin-intermediate, linezolid-resistant, and ciprofloxacin-resistant strains remain fully susceptible to this compound. This suggests that the resistance mechanisms for these drugs do not confer resistance to this compound, indicating a potentially different mechanism of action.

  • Potential for Minor Cross-Resistance with Lipopeptides: A slight increase in the MIC of this compound is observed against the daptomycin-resistant strain. This could hint at a shared, albeit minor, aspect of their mechanisms of action or a non-specific resistance mechanism, such as alterations in the cell membrane, that slightly impacts the activity of both drugs.

Experimental Protocols

A standardized experimental protocol is essential for generating reliable and reproducible cross-resistance data. The following outlines a typical methodology for determining Minimum Inhibitory Concentrations (MICs).

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Strain Preparation:

    • Bacterial isolates (wild-type and resistant strains) are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

    • Colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Stock solutions of this compound and comparator antibiotics are prepared in appropriate solvents according to manufacturer recommendations.

    • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antibiotics is inoculated with the prepared bacterial suspension.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Experimental and Logical Relationships

Diagrams are crucial for representing complex experimental workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the MIC determination workflow and a hypothetical resistance mechanism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Preparation inoculation Inoculation of Microtiter Plates strain_prep->inoculation antibiotic_prep Antibiotic Dilution Series antibiotic_prep->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_results Visual Reading of Plates incubation->read_results determine_mic MIC Determination read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Resistance_Pathway cluster_drug Drug Action cluster_resistance Hypothetical Resistance Mechanism Biphenomycin_A This compound Target Bacterial Target (e.g., Cell Wall Precursor) Biphenomycin_A->Target Inhibition Target_Modification Modification of Bacterial Target Efflux_Pump Membrane Efflux Pump Efflux_Pump->Biphenomycin_A Expulsion Target_Modification->Target Alteration

Caption: Hypothetical Mechanisms of Resistance to this compound.

References

Unveiling the Action of Biphenomycin A: An In Vitro Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Biphenomycin A's mechanism of action, supported by experimental data and detailed protocols. We explore its standing among other antibiotics, offering a clear perspective on its potential as a therapeutic agent.

This compound is a cyclic peptide antibiotic known for its potent activity, particularly against Gram-positive bacteria.[1] While its biosynthetic pathway has been a primary focus of research, understanding its precise mechanism of action is crucial for its development as a therapeutic. This guide synthesizes available data to illuminate the in vitro validation of this compound's likely mechanism: the inhibition of bacterial protein synthesis.

Performance Comparison: this compound in Context

To understand the efficacy of this compound, it is essential to compare its in vitro activity with that of other established antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-positive pathogens, juxtaposed with antibiotics that operate through different mechanisms.

AntibioticTarget OrganismMIC (µg/mL)Mechanism of Action
This compound Staphylococcus aureus0.1 - 1.0Protein Synthesis Inhibition (inferred)
Streptococcus pyogenes0.05 - 0.5
Enterococcus faecalis1.0 - 8.0
Penicillin GStaphylococcus aureus0.06 - >256Cell Wall Synthesis Inhibition
Streptococcus pyogenes<0.015 - 0.12
Enterococcus faecalis1 - 8
VancomycinStaphylococcus aureus0.5 - 2.0Cell Wall Synthesis Inhibition
Streptococcus pyogenes0.25 - 1.0
Enterococcus faecalis1.0 - 4.0
TetracyclineStaphylococcus aureus0.25 - 64Protein Synthesis Inhibition
Streptococcus pyogenes0.12 - 16
Enterococcus faecalis0.5 - 128
CiprofloxacinStaphylococcus aureus0.25 - 2.0DNA Gyrase Inhibition
Streptococcus pyogenes0.5 - 2.0
Enterococcus faecalis0.5 - 4.0

Note: MIC values can vary depending on the specific strain and testing conditions. The data for this compound is presented as a plausible range based on its known potency against Gram-positive bacteria, for comparative purposes.

Deciphering the Mechanism: Inhibition of Protein Synthesis

While direct in vitro studies on this compound's mechanism are not extensively published, strong evidence from its closely related analogue, Biphenomycin B, points towards the inhibition of translation. This mechanism is distinct from cell wall synthesis inhibitors like Penicillin and Vancomycin. The following diagram illustrates the proposed signaling pathway of this compound's action.

cluster_bacterium Bacterial Cell Biphenomycin_A This compound Ribosome 70S Ribosome Biphenomycin_A->Ribosome Binds to Ribosome Protein Protein Synthesis Ribosome->Protein Elongation Cell_Death Bacterial Cell Death Ribosome->Cell_Death Inhibition of Translation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome

Proposed mechanism of this compound action.

Experimental Validation: Key Protocols

The following are detailed methodologies for key experiments that can be used to validate the mechanism of action of this compound as a protein synthesis inhibitor.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation of a reporter gene in a cell-free system.

Protocol:

  • Prepare a bacterial cell-free extract:

    • Culture a suitable bacterial strain (e.g., E. coli BL21) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., S30 buffer).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

  • Set up the reaction:

    • In a microcentrifuge tube, combine the S30 extract, a buffer containing amino acids, ATP, GTP, and an energy regenerating system.

    • Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

    • Add varying concentrations of this compound (and control antibiotics like tetracycline and a vehicle control).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quantify protein synthesis:

    • Measure the activity of the reporter protein. For luciferase, add luciferin and measure luminescence. For β-galactosidase, add a chromogenic substrate (e.g., ONPG) and measure absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Ribosome Binding Assay

This assay determines if a compound directly interacts with the bacterial ribosome.

Protocol:

  • Isolate ribosomes:

    • Prepare a bacterial cell lysate as described above.

    • Isolate 70S ribosomes by sucrose density gradient ultracentrifugation.

  • Labeling:

    • Synthesize or procure a fluorescently labeled version of this compound or use a competitive binding assay with a known fluorescently labeled ribosome-binding antibiotic (e.g., BODIPY-erythromycin).

  • Binding Reaction:

    • In a microplate, combine isolated 70S ribosomes with increasing concentrations of the labeled this compound or a fixed concentration of the fluorescent probe and increasing concentrations of unlabeled this compound.

    • Include controls with no ribosomes and with known ribosome-binding antibiotics.

  • Incubation:

    • Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or anisotropy. An increase in polarization indicates binding of the labeled compound to the large ribosome complex.

  • Data Analysis:

    • Calculate the dissociation constant (Kd) to quantify the binding affinity of this compound to the ribosome.

Macromolecular Synthesis Assay

This assay assesses the specific inhibitory effect of a compound on the synthesis of DNA, RNA, and protein in whole bacterial cells.

Protocol:

  • Bacterial Culture:

    • Grow a bacterial culture (e.g., Staphylococcus aureus) to early exponential phase.

  • Radiolabeling:

    • Aliquot the culture into separate tubes.

    • To each tube, add a specific radiolabeled precursor:

      • ³H-thymidine for DNA synthesis

      • ³H-uridine for RNA synthesis

      • ³H-leucine for protein synthesis

  • Treatment:

    • Add varying concentrations of this compound (and control antibiotics like ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, and tetracycline for protein synthesis) to the respective tubes.

  • Incubation:

    • Incubate the cultures for a short period (e.g., 30-60 minutes) at 37°C.

  • Precipitation and Scintillation Counting:

    • Stop the incorporation by adding cold trichloroacetic acid (TCA).

    • Filter the precipitates onto glass fiber filters and wash with TCA and ethanol.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the incorporation of each radiolabeled precursor (IC50). A selective inhibition of ³H-leucine incorporation would strongly indicate that protein synthesis is the primary target.

The following diagram illustrates the workflow for determining the specific macromolecular synthesis pathway inhibited by this compound.

cluster_workflow Macromolecular Synthesis Assay Workflow Start Bacterial Culture (e.g., S. aureus) Precursors Add Radiolabeled Precursors Start->Precursors Treatment Treat with this compound & Controls Precursors->Treatment Incubation Incubate Treatment->Incubation Analysis TCA Precipitation & Scintillation Counting Incubation->Analysis Result Selective Inhibition of Protein Synthesis? Analysis->Result

References

Benchmarking the purification efficiency of different chromatographic methods for Biphenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel antibiotics to combat rising antimicrobial resistance is of paramount importance in global health. Biphenomycin A, a potent peptide antibiotic produced by the bacterium Streptomyces griseorubiginosus, represents a promising candidate in this arena.[1] However, the successful translation of this discovery from the laboratory to clinical applications hinges on the development of efficient, scalable, and cost-effective purification strategies. This guide provides a comparative analysis of different chromatographic methods for the purification of this compound from fermentation broth, offering researchers and drug development professionals a benchmark for establishing robust downstream processing.

A Multi-Step Approach to High Purity

The purification of peptide antibiotics like this compound from complex fermentation broths typically necessitates a multi-step chromatographic approach to achieve the high purity required for therapeutic use. A common strategy involves an initial capture and concentration step, followed by one or more polishing steps that separate the target molecule based on different physicochemical properties. This guide will compare a plausible three-step chromatographic workflow: Ion Exchange Chromatography (IEX) for initial capture and partial purification, followed by Size Exclusion Chromatography (SEC) to remove impurities of different molecular weights, and concluding with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a final polishing step to achieve high purity.

Comparative Efficiency of Chromatographic Methods

The following table summarizes the expected performance of each chromatographic step in a hypothetical purification workflow for this compound. These values are representative of typical purifications of peptide antibiotics from microbial cultures and serve as a benchmark for process development.

Chromatographic MethodPurposeStationary Phase ExamplePurity Achieved (Approx.)Yield (Approx.)Key AdvantagesKey Limitations
Ion Exchange Chromatography (IEX) Capture & Initial PurificationQ Sepharose (Anion Exchange) or SP Sepharose (Cation Exchange)50-70%>90%High capacity, good for initial cleanup from crude lysate.Resolution may be limited for closely related impurities.
Size Exclusion Chromatography (SEC) Intermediate Purification / PolishingSephadex G-5080-90%>95%Gentle, non-denaturing conditions; separates based on size.Low resolution for molecules of similar size; limited sample volume.
Reversed-Phase HPLC (RP-HPLC) Final PolishingC18 Silica>98%>85%High resolution and selectivity for closely related molecules.Use of organic solvents; potential for product denaturation.

Experimental Protocols

Detailed methodologies for each of the benchmarked chromatographic steps are provided below. These protocols are based on established methods for peptide antibiotic purification and can be adapted for this compound.

Initial Capture by Ion Exchange Chromatography (IEX)

This step is designed to capture and concentrate this compound from the clarified fermentation broth while removing a significant portion of contaminants with different charge properties. The choice between anion or cation exchange chromatography depends on the isoelectric point (pI) of this compound and the pH of the loading buffer. Assuming this compound has a net charge at a specific pH, it will bind to the corresponding ion exchange resin.

  • Sample Preparation: The Streptomyces griseorubiginosus fermentation broth is first centrifuged to remove cells and other particulate matter. The resulting supernatant is filtered through a 0.45 µm filter to ensure clarity. The pH of the clarified broth is adjusted to the desired loading pH.

  • Column: A column packed with a suitable ion exchange resin (e.g., Q Sepharose for anion exchange or SP Sepharose for cation exchange) is equilibrated with a low ionic strength buffer at the chosen pH.

  • Loading: The prepared supernatant is loaded onto the equilibrated column.

  • Wash: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: this compound is eluted from the column using a salt gradient (e.g., 0-1 M NaCl) or a step elution with a high salt concentration buffer.

  • Analysis: Fractions are collected and analyzed for the presence and purity of this compound using techniques such as UV absorbance at 280 nm and analytical RP-HPLC.

Intermediate Purification by Size Exclusion Chromatography (SEC)

This step separates molecules based on their hydrodynamic radius, effectively removing larger or smaller impurities from the this compound-containing fractions obtained from IEX.

  • Sample Preparation: The fractions from the IEX step containing this compound are pooled and concentrated. The buffer is exchanged to the desired SEC mobile phase using diafiltration or a desalting column.

  • Column: A column packed with a size exclusion resin appropriate for the molecular weight of this compound (approximately 488 Da) and potential impurities (e.g., Sephadex G-50) is equilibrated with the mobile phase.

  • Loading: The concentrated sample is loaded onto the column. The sample volume should be a small percentage of the total column volume for optimal resolution.

  • Elution: The sample is eluted isocratically with the mobile phase.

  • Analysis: Fractions are collected and analyzed by analytical RP-HPLC to identify those containing purified this compound.

Final Polishing by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used in the final step to separate this compound from any remaining closely related impurities, achieving a high degree of purity.

  • Sample Preparation: The this compound-containing fractions from the SEC step are pooled. Depending on the concentration, the sample may be directly injected or lyophilized and reconstituted in the initial mobile phase.

  • Column: A C18 reversed-phase column is typically used for peptide purification.[2] The column is equilibrated with the initial mobile phase, which is a mixture of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and a low percentage of organic solvent (e.g., acetonitrile).

  • Loading: The sample is injected onto the equilibrated column.

  • Elution: this compound is eluted using a linear gradient of increasing organic solvent concentration (e.g., 5-60% acetonitrile in water with 0.1% TFA) over a set period.[2]

  • Analysis: The elution profile is monitored by UV absorbance at 214 nm and 280 nm. Fractions corresponding to the this compound peak are collected. The purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry.

Visualizing the Purification Workflow

The logical flow of the multi-step purification process for this compound is illustrated in the diagram below.

BiphenomycinA_Purification_Workflow Fermentation Streptomyces griseorubiginosus Fermentation Broth Clarification Centrifugation & Filtration (Cell Removal) Fermentation->Clarification Crude Broth IEX Ion Exchange Chromatography (Capture & Initial Purification) Clarification->IEX Clarified Supernatant SEC Size Exclusion Chromatography (Intermediate Purification) IEX->SEC Partially Purified Eluate RPHPLC Reversed-Phase HPLC (Final Polishing) SEC->RPHPLC Enriched Fractions PureBiphenomycinA >98% Pure this compound RPHPLC->PureBiphenomycinA Purified Fractions

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Biphenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Biphenomycin A. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

This compound, a cyclic peptide antibiotic, exhibits potent antibacterial activity. While initial studies in animal models suggest low acute toxicity, comprehensive toxicological data in humans is unavailable.[1] Therefore, a cautious approach, employing robust personal protective equipment (PPE) and stringent handling protocols, is mandatory. This guide outlines the necessary PPE, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired PPE
Handling Lyophilized Powder (e.g., weighing, reconstitution) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (long-sleeved, buttoned)- ANSI Z87.1-compliant Safety Glasses with side shields or Splash Goggles- Face Shield (when splash potential exists)- N95 Respirator (or higher)
Working with Solutions of this compound - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with side shields or Splash Goggles
Large-Scale Operations or Potential for Aerosolization - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical-Resistant Gown or Coveralls- Splash Goggles and Face Shield- Half-mask or Full-face Respirator with appropriate cartridges
Spill Cleanup - Chemical-Resistant Gloves (double-gloving)- Chemical-Resistant Gown or Coveralls- Splash Goggles and Face Shield- Appropriate Respirator (based on spill size and potential for aerosolization)

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is crucial for minimizing the risk of exposure and contamination when handling this compound.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check for leaks or damage Store Store at Recommended Temperature (-20°C) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Clean Workstation (e.g., Fume Hood) DonPPE->Workstation Weigh Weigh Lyophilized Powder Workstation->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Label Clearly Label All Solutions and Vials Experiment->Label Decontaminate Decontaminate Work Surfaces Label->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol details the steps for safely preparing a stock solution from a lyophilized powder.

Materials:

  • Lyophilized this compound vial

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Sterile, disposable syringes and needles

  • Sterile, conical tubes or vials for aliquoting

  • Vortex mixer

Procedure:

  • Preparation:

    • Don all required PPE as specified for handling lyophilized powder.

    • Perform all manipulations within a certified chemical fume hood or biological safety cabinet.

    • Wipe down the work surface with a suitable disinfectant (e.g., 70% ethanol).

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully remove the cap from the vial.

    • Using a sterile syringe and needle, slowly add the calculated volume of the desired solvent to the vial. Direct the solvent down the side of the vial to avoid aerosolization.

    • Replace the cap and gently swirl the vial to dissolve the powder. If necessary, vortex briefly. Avoid vigorous shaking to prevent denaturation of the peptide.

  • Aliquoting and Storage:

    • Once fully dissolved, draw the solution into a sterile syringe.

    • Dispense the solution into pre-labeled, sterile microcentrifuge tubes or cryovials for storage.

    • Store the aliquots at the recommended temperature, typically -20°C or below, to maintain stability. Avoid repeated freeze-thaw cycles.

Disposal Plan: Managing this compound Waste

Improper disposal of antibiotic waste can contribute to environmental contamination and the development of antimicrobial resistance. All waste generated from the handling of this compound must be treated as hazardous chemical waste.[2]

Waste TypeDisposal Procedure
Unused/Expired this compound (lyophilized or solution) - Collect in a clearly labeled, sealed, and leak-proof hazardous waste container.- Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips, tubes) - Collect in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated hazardous waste container immediately after use.
Aqueous Waste Containing this compound - Collect in a labeled, sealed, and leak-proof hazardous waste container.- Do not pour down the sink. Autoclaving may not be effective in degrading the antibiotic.[2]

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.